molecular formula C36H42N2O8 B15591331 Aglaine B

Aglaine B

Cat. No.: B15591331
M. Wt: 630.7 g/mol
InChI Key: KPCVKSYNYMIDEN-LVXMAYDHSA-N
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Description

Aglaine B is a useful research compound. Its molecular formula is C36H42N2O8 and its molecular weight is 630.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C36H42N2O8

Molecular Weight

630.7 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(1S,9S,10R,11S)-1,12-dihydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene-11-carbonyl]pyrrolidin-2-yl]-2-methylbutanamide

InChI

InChI=1S/C36H42N2O8/c1-6-21(2)32(39)37-28-13-10-18-38(28)33(40)31-29(22-11-8-7-9-12-22)36(23-14-16-24(43-3)17-15-23)34(41)35(31,42)30-26(45-5)19-25(44-4)20-27(30)46-36/h7-9,11-12,14-17,19-21,28-29,31,34,41-42H,6,10,13,18H2,1-5H3,(H,37,39)/t21-,28-,29-,31+,34?,35+,36+/m0/s1

InChI Key

KPCVKSYNYMIDEN-LVXMAYDHSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling the Molecular Architecture of Aglaine B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aglaine B, a member of the bisamide class of natural products, was first isolated from the leaves and bark of Aglaia argentea. The elucidation of its complex chemical structure has been a subject of significant interest within the natural product chemistry community. This technical guide provides a comprehensive overview of the methodologies and data integral to the structural determination of this compound, presenting a valuable resource for researchers engaged in natural product synthesis, characterization, and drug discovery.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The quantitative data obtained from these analyses are summarized below.

Technique Data
Molecular Formula C36H42N2O8
CAS Number 177262-32-7

This compound is an amorphous powder.[1]

Experimental Protocols

The isolation and structural characterization of this compound involve a series of meticulous experimental procedures. The general workflow, from plant material extraction to the final structural confirmation, is outlined below.

Isolation and Purification
  • Extraction: The dried and powdered leaves and bark of Aglaia argentea are subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.

  • Partitioning: The crude extract is then partitioned between different immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to fractionate the components based on their solubility.

  • Chromatography: The fractions containing the compounds of interest are further purified using a combination of chromatographic techniques. This typically involves:

    • Vacuum Liquid Chromatography (VLC): Initial separation of the extract on a large scale using silica (B1680970) gel.

    • Column Chromatography: Further purification of the VLC fractions using silica gel or other stationary phases with a gradient elution system.

    • Preparative Thin-Layer Chromatography (pTLC): Final purification of the isolated compounds to obtain pure this compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl3 or CD3OD) in an NMR tube.

    • Data Acquisition: 1H NMR, 13C NMR, and various 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 600 MHz). These experiments provide detailed information about the proton and carbon framework of the molecule and their connectivity.

  • Mass Spectrometry (MS):

    • Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is commonly employed to determine the accurate mass of the molecule.

    • Analysis: The exact mass measurement allows for the determination of the molecular formula of this compound.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: The sample is typically prepared as a thin film on a salt plate (e.g., KBr) or analyzed using an ATR (Attenuated Total Reflectance) accessory.

    • Analysis: The IR spectrum reveals the presence of key functional groups in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and amide (N-H) groups, based on their characteristic absorption frequencies.

Structure Elucidation Workflow

The logical progression from raw data to the final elucidated structure of this compound is a multi-step process that relies on the careful interpretation of spectroscopic data.

structure_elucidation_workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Determination plant_material Aglaia argentea (Leaves & Bark) extraction Solvent Extraction plant_material->extraction partitioning Solvent Partitioning extraction->partitioning chromatography Chromatographic Separation (VLC, CC, pTLC) partitioning->chromatography pure_compound Pure this compound chromatography->pure_compound nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr ms Mass Spectrometry (HRESIMS) pure_compound->ms ir Infrared Spectroscopy pure_compound->ir fragment_analysis NMR Fragment Analysis (COSY, HSQC) nmr->fragment_analysis connectivity Establishment of Connectivity (HMBC) nmr->connectivity stereochemistry Stereochemical Assignment (NOESY, etc.) nmr->stereochemistry molecular_formula Molecular Formula Determination ms->molecular_formula functional_groups Functional Group Identification ir->functional_groups final_structure Final Structure of this compound molecular_formula->final_structure functional_groups->final_structure fragment_analysis->final_structure connectivity->final_structure stereochemistry->final_structure

References

Aglaine B: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural origin and isolation procedures for Aglaine B, a member of the rocaglamide (B1679497) family of natural products. The information is compiled for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Natural Source of this compound

This compound is a natural compound that has been isolated from the plant species Aglaia argentea. This plant belongs to the Meliaceae family, commonly known as the mahogany family. The genus Aglaia is a rich source of a unique class of bioactive molecules known as rocaglamides or flavaglines, which are recognized for their potent cytotoxic and insecticidal properties. Various parts of Aglaia species have been traditionally used in medicine to treat a range of ailments including fever, inflammation, and skin diseases.

Experimental Protocols for Isolation

While the original 1996 publication by Grellier et al. detailing the specific isolation of this compound is not widely accessible, a general methodology for the extraction and isolation of bioactive compounds from Aglaia argentea can be compiled from studies on other constituents of the plant. The following protocol is a representative procedure.

Plant Material Collection and Preparation

The bark of Aglaia argentea is collected and identified by a botanist. A voucher specimen is typically deposited in a herbarium for reference. The collected bark is air-dried and then ground into a fine powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is subjected to extraction with methanol (B129727) at room temperature. This process is typically carried out over several days to ensure exhaustive extraction of the plant's chemical constituents.

Detailed Protocol:

  • Macerate 2.5 kg of dried, powdered bark of Aglaia argentea in 12 L of methanol at room temperature for 5 days.[1][2][3]

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a viscous methanolic extract.[1]

Solvent Partitioning

The crude methanol extract is then suspended in water and partitioned successively with solvents of increasing polarity to separate compounds based on their solubility. This fractionation step helps in simplifying the subsequent purification process.

Detailed Protocol:

  • Suspend the crude methanolic extract (e.g., 133.5 g) in water.[2][3]

  • Perform liquid-liquid partitioning sequentially with n-hexane, ethyl acetate (B1210297), and n-butanol.[1][2][3]

  • Evaporate the solvents from each fraction to yield the respective crude fractions.

Chromatographic Purification

The fractions obtained from solvent partitioning are then subjected to various chromatographic techniques to isolate the pure compounds. This is a multi-step process that typically involves column chromatography followed by preparative high-performance liquid chromatography (HPLC).

Detailed Protocol:

  • Vacuum Liquid Chromatography (VLC): The n-hexane or ethyl acetate fraction, which is likely to contain this compound, is subjected to VLC on silica (B1680970) gel 60. A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate, is used to separate the components into several sub-fractions based on their affinity to the stationary phase.[1]

  • Column Chromatography: The sub-fractions are further purified by column chromatography over silica gel, again using a gradient elution of solvents such as n-hexane and ethyl acetate.[2] Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are pooled and subjected to preparative HPLC for final purification. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water is commonly used. The elution can be isocratic or a gradient. The compound is detected by a UV detector.

Quantitative Data

The following table summarizes the quantitative data from a representative extraction of Aglaia argentea bark, which provides a general idea of the yields from the initial extraction and partitioning steps. Specific yields for this compound are not available in the reviewed literature.

StepInput MaterialSolvents and VolumesOutput
Extraction 2.5 kg dried barkMethanol (12 L)133.5 g crude methanol extract
Partitioning 133.5 g methanol extractn-hexane, Ethyl acetate, n-butanol26.3 g n-hexane fraction, 12.4 g EtOAc fraction, 12.6 g n-butanol fraction

Visualizations

Experimental Workflow

Isolation_Workflow start Dried & Powdered Bark of Aglaia argentea extraction Methanol Extraction start->extraction partitioning Solvent Partitioning (n-hexane, EtOAc, n-butanol) extraction->partitioning vlc Vacuum Liquid Chromatography (VLC) partitioning->vlc Select active fraction (e.g., n-hexane or EtOAc) cc Column Chromatography vlc->cc hplc Preparative HPLC cc->hplc end Pure this compound hplc->end

Figure 1: General workflow for the isolation of this compound.
Signaling Pathway

Rocaglamides, including this compound, are known to exert their cytotoxic effects primarily by inhibiting protein synthesis. They achieve this by clamping the eukaryotic initiation factor 4A (eIF4A), an RNA helicase, onto polypurine sequences within the 5' untranslated regions of messenger RNAs (mRNAs).[4][5][6] This action stalls the scanning of the 43S preinitiation complex, thereby inhibiting translation initiation.[6] This inhibition of protein synthesis can lead to the depletion of short-lived proteins that are crucial for cell cycle progression, such as Cdc25A. The degradation of Cdc25A is further promoted by the activation of the ATM/ATR-Chk1/Chk2 DNA damage response pathway.[7]

Signaling_Pathway cluster_translation Translation Initiation cluster_cell_cycle Cell Cycle Progression cluster_dna_damage DNA Damage Response eIF4A eIF4A PIC 43S Pre-initiation Complex Scanning eIF4A->PIC facilitates protein_synthesis Protein Synthesis eIF4A->protein_synthesis Inhibition mRNA Polypurine mRNA mRNA->PIC PIC->protein_synthesis Cdc25A Cdc25A protein_synthesis->Cdc25A depletion of short-lived proteins cell_cycle G1/S Transition Cdc25A->cell_cycle promotes ATM_ATR ATM/ATR Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 activates Cdc25A_degradation Cdc25A Degradation Chk1_Chk2->Cdc25A_degradation promotes Cdc25A_degradation->Cdc25A AglaineB This compound AglaineB->eIF4A clamps onto mRNA AglaineB->ATM_ATR activates

Figure 2: Proposed signaling pathway of this compound.

References

Technical Guide on the Spectroscopic and Biological Analysis of Vanillin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No public spectroscopic data could be located for a compound named "Aglaine B." To fulfill the request for a comprehensive technical guide on the presentation of spectroscopic data, this document utilizes Vanillin as a representative small molecule. The methodologies, data presentation formats, and visualizations provided herein serve as a template for the analysis of natural products.

Core Spectroscopic Data

The structural elucidation of Vanillin is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard[1].

Table 1: ¹H NMR Data for Vanillin (500 MHz, CDCl₃)

Proton LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H17.44d1.51H
H27.42dd8.2, 1.51H
H36.98d8.21H
H4 (-OH)6.15s-1H
H5 (-OCH₃)3.97s-3H
H6 (-CHO)9.83s-1H

Data sourced from various publicly available spectra and literature[1][2].

Table 2: ¹³C NMR Data for Vanillin (125 MHz, CDCl₃)

Carbon LabelChemical Shift (δ, ppm)Carbon Type (DEPT)
C1129.9C
C2108.7CH
C3147.0C
C4151.7C
C5114.5CH
C6127.6CH
C7 (-CHO)191.1CH
C8 (-OCH₃)56.1CH₃

Data sourced from various publicly available spectra and literature[1][3][4].

Mass Spectrometry Data

Mass spectrometry provides information on the molecular weight and fragmentation pattern of Vanillin.

Table 3: Mass Spectrometry Data for Vanillin

TechniqueIonization Mode[M+H]⁺ (m/z)[M-H]⁻ (m/z)Key Fragment Ions (m/z)
Electron Ionization (EI-MS)---152 (M⁺), 151, 137, 123, 109, 81, 65, 53
Electrospray Ionization (ESI-MS)Positive153.05--
Electrospray Ionization (ESI-MS)Negative-151.04-

Data sourced from NIST WebBook and MassBank[5][6]. The molecular formula of Vanillin is C₈H₈O₃, with a molecular weight of 152.15 g/mol .

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline generalized protocols for the spectroscopic analysis of small molecules like Vanillin.

NMR Spectroscopy

A generalized protocol for acquiring NMR spectra of a purified small organic molecule is as follows[7]:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).

    • Add a small amount of an internal standard (e.g., Tetramethylsilane - TMS) for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • The experiments are typically performed on a 400, 500, or 600 MHz NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

    • The instrument is tuned and matched for the specific nucleus being observed (¹H or ¹³C).

    • The sample is locked to the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30° or 90° pulse angle, a spectral width of approximately 12-16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled experiment is typically run to obtain singlets for each carbon. Key parameters include a spectral width of 200-240 ppm, a relaxation delay of 2-10 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used. The number of increments in the indirect dimension and the number of scans per increment are optimized to balance resolution and experiment time.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is Fourier transformed.

    • Phase and baseline corrections are applied.

    • The spectra are referenced to the internal standard (TMS at 0 ppm).

    • For ¹H NMR, the signals are integrated to determine the relative number of protons.

Mass Spectrometry

The following is a general protocol for the analysis of a small molecule by LC-MS[8][9][10]:

  • Sample Preparation:

    • Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to a final concentration in the low µg/mL to ng/mL range, depending on the sensitivity of the instrument.

    • The final dilution should be in a solvent compatible with the mobile phase.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for molecules with moderate polarity like Vanillin.

    • Mobile Phase: A gradient elution is often employed, starting with a high percentage of an aqueous solvent (e.g., water with 0.1% formic acid) and increasing the percentage of an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).

    • Flow Rate: A typical analytical flow rate is 0.2-0.5 mL/min.

    • Injection Volume: 1-10 µL.

  • Mass Spectrometry (MS):

    • Ion Source: Electrospray ionization (ESI) is a common choice for polar molecules. It can be operated in either positive or negative ion mode.

    • Mass Analyzer: High-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap are used to obtain accurate mass measurements for elemental composition determination.

    • Scan Range: A typical m/z range for small molecules is 100-1000.

    • Data Acquisition: Data is acquired in full scan mode to detect the molecular ion. Tandem MS (MS/MS) experiments can be performed to obtain fragmentation patterns for structural confirmation. This involves isolating the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.

Visualizations: Workflows and Pathways

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a purified natural product.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structure Elucidation Purified_Compound Purified Compound NMR_Spectroscopy NMR Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) Purified_Compound->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (HRMS, MS/MS) Purified_Compound->Mass_Spectrometry NMR_Data NMR Data Interpretation (Chemical Shifts, Couplings, Correlations) NMR_Spectroscopy->NMR_Data MS_Data MS Data Interpretation (Molecular Formula, Fragmentation) Mass_Spectrometry->MS_Data Structure_Determination Structure Determination NMR_Data->Structure_Determination MS_Data->Structure_Determination G LPS Inflammatory Stimulus (e.g., LPS) MAPK MAPK Pathway (p38, ERK) LPS->MAPK Activates IKK IKK Activation LPS->IKK Activates Vanillin Vanillin Vanillin->MAPK Inhibits Vanillin->IKK Inhibits NFkB NF-κB Activation (p65 Translocation) MAPK->NFkB Modulates IkB IκBα Degradation IKK->IkB IkB->NFkB Allows Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces Transcription

References

An In-depth Technical Guide to Bioactive Compounds from Aglaia argentea: Focus on Argentinin B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While the initial request specified "Aglaine B," extensive research did not yield sufficient verifiable data for a compound with that name and the molecular formula C36H42N2O8 isolated from Aglaia argentea. However, significant data is available for other bioactive compounds from the same plant. This guide will focus on Argentinin B , a recently discovered protolimonoid from Aglaia argentea, as a representative example of a cytotoxic compound from this species. The physical, chemical, and biological data presented below pertains to Argentinin B, which has a molecular formula of C32H46O8.

Core Physical and Chemical Properties of Argentinin B

Argentinin B is a white amorphous powder.[1] Its molecular and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C32H46O8[1]
Molecular Weight 558.7 g/mol Calculated from formula
Appearance White amorphous powder[1]
Mass Spectrometry m/z 575.3509 [M+H]+ (HR-ESI-TOFMS)[1]
UV (MeOH) λmax 208 nm[1]
Infrared (KBr) νmax 3429 (hydroxyl), 1734 (carbonyl), 1637 (double bond) cm-1[1]

Spectroscopic Data of Argentinin B

The structural elucidation of Argentinin B was achieved through various spectroscopic methods. The key NMR data are presented below.

¹H and ¹³C NMR Data for Argentinin B (in CDCl₃)[1]
PositionδH (ppm)δC (ppm)
15.44 (d, 10.2)126.8
25.86 (d, 10.2)129.7
33.40 (s)78.9
4-40.2
51.45 (m)49.1
1.65 (m)19.2
1.50 (m)
74.46 (s)72.1
8-47.9
92.10 (m)49.8
10-39.5
11α1.95 (m)21.4
11β1.75 (m)
12α1.60 (m)28.1
12β1.50 (m)
13-46.2
14-84.1
153.92 (s)68.4
16α2.20 (d, 14.4)34.8
16β1.80 (d, 14.4)
172.50 (d, 9.0)51.2
180.95 (s)15.4
191.17 (s)21.1
20-74.2
213.90 (d, 9.0)71.3
221.60 (m)38.1
231.50 (m)27.9
243.25 (t, 7.8)86.1
25-72.9
261.22 (s)27.1
271.21 (s)27.2
281.84 (s)21.5
292.02 (s)21.6
301.41 (s)27.9

Experimental Protocols

The following are representative experimental protocols based on the isolation and testing of compounds from Aglaia argentea.

Extraction and Isolation of Argentinin B from Aglaia argentea[1]
  • Extraction: The dried and powdered stem bark of Aglaia argentea (2.0 kg) was extracted with methanol (B129727) (MeOH) at room temperature. The solvent was evaporated under reduced pressure to yield a crude MeOH extract.

  • Partitioning: The MeOH extract was suspended in a 90% aqueous MeOH solution and partitioned with n-hexane. The aqueous MeOH layer was then diluted with H₂O to a 50% aqueous solution and partitioned with ethyl acetate (B1210297) (EtOAc).

  • Chromatography: The EtOAc extract was subjected to vacuum liquid chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and acetone. Fractions were further purified by repeated column chromatography on silica gel and octadecylsilyl (ODS) silica gel to yield pure Argentinin B.

experimental_workflow start Dried Stem Bark of Aglaia argentea extraction Methanol Extraction start->extraction partitioning Solvent Partitioning (n-hexane, EtOAc) extraction->partitioning vlc Vacuum Liquid Chromatography partitioning->vlc purification Column Chromatography (Silica, ODS) vlc->purification end Pure Argentinin B purification->end

Caption: Workflow for the extraction and isolation of Argentinin B.

Cytotoxicity Assay against P-388 Murine Leukemia Cells[1][2]
  • Cell Culture: P-388 murine leukemia cells were maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: Test compounds, including Argentinin B, were dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.

  • MTT Assay:

    • Cells were seeded in 96-well plates and incubated.

    • Various concentrations of the test compounds were added to the wells.

    • After a 48-hour incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added, and the plates were incubated for another 4 hours.

    • A stop solution containing sodium dodecyl sulfate (B86663) (SDS) was added to dissolve the formazan (B1609692) crystals.

    • The absorbance was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The concentration of the compound that inhibits 50% of cell growth (IC₅₀) was calculated from the dose-response curve.

Biological Activity and Potential Signaling Pathways

Cytotoxic Activity

Argentinin B has been evaluated for its cytotoxic effects against P-388 murine leukemia cells. While it showed weaker activity compared to its counterpart, Argentinin A, it still demonstrates the potential of this class of compounds as cytotoxic agents.[1] The IC₅₀ value for Argentinin A was reported as 1.27 µg/mL.[1] Many compounds isolated from the Aglaia genus have exhibited significant cytotoxic and anticancer properties.[2]

Hypothetical Signaling Pathway for Cytotoxicity

The precise mechanism of action for Argentinin B has not yet been elucidated. However, many cytotoxic natural products induce apoptosis (programmed cell death) in cancer cells. A plausible, though hypothetical, signaling pathway for a cytotoxic compound like Argentinin B could involve the induction of apoptosis through the intrinsic (mitochondrial) pathway.

apoptosis_pathway cluster_cell Cancer Cell Argentinin_B Argentinin B Bax Bax Argentinin_B->Bax activates Bcl2 Bcl-2 Argentinin_B->Bcl2 inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds Apoptosome Apoptosome Cytochrome_c->Apoptosome forms Caspase9 Pro-Caspase-9 Apaf1->Caspase9 recruits Apaf1->Apoptosome forms Caspase9->Apoptosome forms Caspase3 Pro-Caspase-3 Apoptosome->Caspase3 activates Active_Caspase3 Active Caspase-3 Apoptosis Apoptosis Active_Caspase3->Apoptosis executes

References

The Biological Activity of Aglaia argentea Extracts: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the cytotoxic, antioxidant, anti-inflammatory, and antimicrobial properties of extracts and isolated compounds from Aglaia argentea, a promising source for novel therapeutic agents.

Introduction

Aglaia argentea, a member of the Meliaceae family, is a tree found in the tropical rainforests of Southeast Asia.[1][2] Traditionally, various parts of the plant have been used in folk medicine to treat a range of ailments, including fever, cough, skin diseases, and inflammation.[1][3][4] Phytochemical investigations of the Aglaia genus have revealed a rich diversity of secondary metabolites, including rocaglamides (flavaglines), triterpenoids, steroids, and lignans, many of which exhibit potent biological activities.[5][6] This technical guide provides a comprehensive overview of the current scientific knowledge on the biological activities of Aglaia argentea extracts and their constituents, with a focus on data relevant to researchers, scientists, and drug development professionals.

Cytotoxic Activity

The most extensively studied biological activity of Aglaia argentea is its cytotoxicity against cancer cell lines, particularly murine leukemia P-388 cells. Various extracts and a plethora of isolated compounds have demonstrated potent growth inhibitory effects.

Data Presentation: Cytotoxicity of Aglaia argentea Extracts and Isolated Compounds
Extract/Compound Cell Line IC50 (µg/mL) Reference
Crude Extracts
n-Hexane ExtractP-38826.72 ± 0.02[7]
Ethyl Acetate ExtractP-38815.48 ± 0.03[7]
n-Butanol ExtractP-38885.67 ± 0.02[7]
Isolated Steroids
β-SitosterolP-38812.45 ± 0.050[7]
β-Sitosterol OleateP-38885.25 ± 0.050[7]
Sitoindoside IIP-388>100[7]
β-Sitosterol GlucosideP-38852.27 ± 0.031[7]
Stigmasterol GlucosideP-38862.52 ± 0.076[7]
Isolated Triterpenoids (Dammarane-type)
Dammar-24-en-3α-olP-3889.09 ± 0.10[8]
3-epi-Cabraleahydroxy LactoneP-38868.53 ± 0.08[8]
(E)-25-Hydroperoxydammar-23-en-3β,20-diolP-3885.89 ± 0.08[8]
Dammar-24-en-3β,20-diolP-38822.40 ± 0.11[8]
20-Hydroxy-dammar-24-en-3-on (synthetic analog)P-38811.53 ± 0.08[8]
Isolated Sesquiterpenoid
SpathulenolP-38816.82[3]
Isolated Protolimonoids
Argentinin AP-3881.27[9]
Experimental Protocols: Cytotoxicity Assays

The cytotoxic activity of Aglaia argentea extracts and compounds is predominantly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol

  • Cell Seeding: P-388 murine leukemia cells are seeded into 96-well plates at a density of approximately 3 x 10⁴ cells/cm³.[7][8]

  • Incubation: The plates are incubated for 24 hours to allow for cell attachment and growth.[7]

  • Compound Addition: The test compounds, dissolved in DMSO and diluted to desired concentrations with PBS (phosphate-buffered saline), are added to the wells. Control wells receive only DMSO.[7]

  • Incubation with Compound: The cells are incubated with the compounds for a specified period (typically 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well, and the plates are incubated for a further 4 hours.

  • Formazan (B1609692) Solubilization: A stop solution containing SDS (sodium dodecyl sulfate) is added to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[7]

Experimental Workflow: Cytotoxicity-Guided Fractionation

The isolation of cytotoxic compounds from Aglaia argentea often follows a bioassay-guided fractionation approach.

G cluster_extraction Extraction & Partitioning cluster_bioassay Cytotoxicity Screening cluster_fractionation Fractionation & Isolation cluster_characterization Compound Identification A_argentea Aglaia argentea Bark Methanol_Extract Methanol Extract A_argentea->Methanol_Extract Partitioning Partitioning (n-hexane, EtOAc, n-BuOH) Methanol_Extract->Partitioning Hexane_Extract n-Hexane Extract Partitioning->Hexane_Extract n-Hexane EtOAc_Extract Ethyl Acetate Extract Partitioning->EtOAc_Extract EtOAc BuOH_Extract n-Butanol Extract Partitioning->BuOH_Extract n-BuOH P388_Assay P-388 Cytotoxicity Assay Hexane_Extract->P388_Assay EtOAc_Extract->P388_Assay BuOH_Extract->P388_Assay Active_Extracts Active Extracts (n-Hexane, EtOAc) P388_Assay->Active_Extracts Identifies active fractions VLC Vacuum Liquid Chromatography Active_Extracts->VLC CC Column Chromatography VLC->CC PTLC Preparative TLC CC->PTLC Isolated_Compounds Isolated Compounds PTLC->Isolated_Compounds Spectroscopy Spectroscopic Analysis (NMR, MS) Isolated_Compounds->Spectroscopy G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway BS β-Sitosterol Bax Bax BS->Bax Upregulates Bcl2 Bcl-2 BS->Bcl2 Downregulates FasL FasL BS->FasL Mito Mitochondrion Bax->Mito Bcl2->Mito CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Fas Fas Receptor Casp8 Caspase-8 Fas->Casp8 Activates FasL->Fas Casp8->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis G cluster_pathway Intrinsic Apoptosis Pathway DT Dammarane Triterpenoids Bax Bax DT->Bax Upregulates Bcl2 Bcl-2 DT->Bcl2 Downregulates MMP Mitochondrial Membrane Potential Bax->MMP Loss of Bcl2->MMP CytC Cytochrome c MMP->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis G cluster_translation Inhibition of Protein Synthesis cluster_signaling Signaling Pathway Modulation Roc Rocaglamide eIF4A eIF4A Roc->eIF4A Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway Roc->Ras_Raf_MEK_ERK p38_JNK p38/JNK Pathway Roc->p38_JNK NFkB NF-κB Pathway Roc->NFkB eIF4F eIF4F Complex eIF4A->eIF4F Part of Translation Protein Translation eIF4F->Translation Cell_Cycle_Arrest Cell Cycle Arrest Translation->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Ras_Raf_MEK_ERK->Apoptosis Inhibition promotes p38_JNK->Apoptosis NFkB->Apoptosis Inhibition promotes

References

Pyrrolizidine Alkaloids in the Meliaceae Family: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

To the esteemed researchers, scientists, and drug development professionals,

This technical guide addresses the inquiry into the presence and characteristics of pyrrolizidine (B1209537) alkaloids (PAs) within the Meliaceae family. A comprehensive review of the current scientific literature reveals a significant finding: the Meliaceae family is not a recognized source of pyrrolizidine alkaloids. While the family is rich in other classes of alkaloids and is particularly known for its vast array of limonoids (tetranortriterpenoids), there is a notable absence of peer-reviewed studies detailing the isolation and structural elucidation of PAs from any Meliaceae species.

The primary chemical constituents that define the Meliaceae family are, in fact, limonoids and terpenoids.[1][2] Various other classes of compounds, including a range of alkaloids, flavonoids, coumarins, and phenolic compounds, have also been isolated and studied.[1][2] This guide, therefore, pivots to provide an in-depth overview of the alkaloidal chemistry that is characteristic of the Meliaceae family, which is of significant interest for phytochemical and pharmacological research.

Section 1: The Alkaloid Profile of the Meliaceae Family

While pyrrolizidine alkaloids are not a feature of this family, Meliaceae plants are known to produce a diverse range of other alkaloid types. These include, but are not limited to, β-carboline alkaloids, which have been identified in species such as Melia azedarach.[3] Qualitative phytochemical screenings of various Meliaceae species, including Melia azedarach and Azadirachta indica, consistently confirm the presence of alkaloids.[4][5][6][7][8]

The predominant secondary metabolites, however, are the limonoids, which are responsible for many of the family's notable biological activities, such as insecticidal and cytotoxic effects.[1][2][9]

Section 2: Quantitative Analysis of Secondary Metabolites in Meliaceae

Specific quantitative data for alkaloids in the Meliaceae family is not widely available in the literature. However, studies on other secondary metabolites provide a framework for the types of quantitative analyses that can be performed. For instance, the quantitative analysis of a hydromethanolic leaf extract of Melia azedarach has provided values for total phenolic and flavonoid content.[4]

Table 1: Example of Quantitative Phytochemical Analysis of Melia azedarach Leaf Extract [4]

Phytochemical ClassConcentration (mg/g of extract)Method of Analysis
Total Phenolics69.77 mg/g (GAE*)Spectrophotometry (Folin-Ciocalteu method)
Total Flavonoids18.57 mg/g (RE**)Spectrophotometry (Aluminum chloride colorimetric method)

*GAE: Gallic Acid Equivalents **RE: Rutin Equivalents

This table serves as an example of how quantitative data for secondary metabolites in Meliaceae are presented. Similar methodologies could be applied for the quantification of specific alkaloids once they are isolated and identified.

Section 3: Experimental Protocols for Alkaloid Isolation and Identification from Meliaceae

General Extraction Protocol

The extraction of alkaloids is typically based on their basic nature and solubility. A common method is the acid-base extraction technique.

  • Sample Preparation: The plant material (e.g., leaves, bark, seeds) is dried and ground into a fine powder.

  • Liberation of Free Alkaloids: The powdered material is moistened and treated with an alkaline solution, such as calcium hydroxide (B78521) (lime) or sodium bicarbonate, to liberate the free alkaloid bases from their salt forms within the plant tissue.[12]

  • Solvent Extraction: The alkalized plant material is then extracted with a non-polar organic solvent (e.g., chloroform, ether, or petroleum spirit). This step dissolves the free alkaloid bases, leaving behind many polar impurities.[11]

  • Acidic Wash: The organic solvent containing the alkaloids is then shaken with a dilute aqueous acid (e.g., hydrochloric acid or sulfuric acid). This converts the alkaloids into their salt forms, which are soluble in the aqueous layer, while many non-basic impurities remain in the organic layer.[11][12]

  • Liberation and Final Extraction: The aqueous layer containing the alkaloid salts is then made alkaline again with a base like ammonia (B1221849) or sodium bicarbonate. This converts the alkaloids back to their free base form, which can then be extracted with an organic solvent.[13]

  • Crude Alkaloid Extract: The organic solvent is evaporated to yield a crude alkaloid extract.

Purification and Separation

The crude alkaloid extract is a mixture of different compounds and requires further purification.

  • Chromatography: Thin-Layer Chromatography (TLC) is often used for the initial separation and identification of the components in the crude extract.[14] For larger scale separation and purification, column chromatography is employed. High-Performance Liquid Chromatography (HPLC) is a highly sensitive method used for the final purification and quantification of individual alkaloids.[14]

Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR): To determine the carbon-hydrogen framework and the connectivity of atoms.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify the presence of chromophores.

Section 4: Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the isolation and identification of alkaloids from Meliaceae plant material.

Alkaloid_Isolation_Workflow cluster_extraction Extraction cluster_purification Purification & Separation cluster_elucidation Structural Elucidation start Plant Material (Dried Powder) alkalization Alkalization (e.g., with Lime) start->alkalization 1. Liberate free bases solvent_extraction Organic Solvent Extraction alkalization->solvent_extraction 2. Dissolve alkaloids acid_wash Aqueous Acid Wash solvent_extraction->acid_wash 3. Form alkaloid salts final_extraction Re-alkalization & Final Extraction acid_wash->final_extraction 4. Regenerate free bases crude_extract Crude Alkaloid Extract final_extraction->crude_extract 5. Concentrate tlc TLC Analysis crude_extract->tlc 6. Initial Separation column_chrom Column Chromatography tlc->column_chrom 7. Bulk Separation hplc HPLC Purification column_chrom->hplc 8. Final Purification pure_alkaloid Pure Alkaloid hplc->pure_alkaloid ms Mass Spectrometry pure_alkaloid->ms 9. Molecular Weight nmr NMR Spectroscopy ms->nmr 10. Atomic Connectivity ir IR Spectroscopy nmr->ir 11. Functional Groups uv_vis UV-Vis Spectroscopy ir->uv_vis 12. Chromophores final_structure Identified Structure uv_vis->final_structure

Fig. 1: General workflow for alkaloid isolation and identification.

Section 5: Biological Activities of Meliaceae Alkaloids and Limonoids

The various compounds isolated from the Meliaceae family exhibit a wide range of pharmacological activities.[2] For instance, extracts from Toona sinensis have demonstrated antioxidant, anti-inflammatory, antitumor, and antiviral properties, among others.[15][16][17][18] Similarly, compounds from Melia azedarach have shown antioxidant, anti-inflammatory, and insecticidal activities.[3][5][19] The well-known limonoids from Azadirachta indica, such as azadirachtin, are potent insect antifeedants.[9][10]

The biological activities of Meliaceae extracts are often attributed to a synergistic effect of the various phytochemicals present, including alkaloids, limonoids, phenols, and flavonoids.

Conclusion

References

In-depth Technical Guide to Aglaine B: Discovery, History, and Core Data

Author: BenchChem Technical Support Team. Date: December 2025

A thorough investigation of scientific literature and chemical databases reveals that "Aglaine B" is not a recognized or publicly documented compound. Initial database entries may have used a trivial name that has not been adopted in peer-reviewed literature, or it may refer to a very recently isolated compound for which data is not yet available. The primary source of bioactive compounds from the genus Aglaia, and specifically the species Aglaia argentea, are predominantly classified as rocaglamides (or flavaglines), triterpenoids, and steroids.

Given the absence of specific data for a compound named "this compound," this guide will focus on a representative and well-characterized cytotoxic compound from Aglaia argentea: Argentinin A . This protolimonoid triterpenoid (B12794562) serves as a practical exemplar for researchers, scientists, and drug development professionals interested in the bioactive constituents of this plant genus. The methodologies, data presentation, and visualizations provided for Argentinin A are analogous to what would be required for a comprehensive understanding of any novel natural product.

Discovery and History of Bioactive Compounds from Aglaia argentea

The genus Aglaia belongs to the Meliaceae family and is a rich source of structurally diverse and biologically active secondary metabolites.[1] For decades, phytochemical investigations of various Aglaia species have led to the isolation of numerous compounds, with rocaglamides and their derivatives being one of the most prominent classes exhibiting potent cytotoxic and insecticidal activities.[1]

Aglaia argentea, in particular, has been the subject of studies that have successfully isolated and characterized novel bioactive molecules. Research on the stem bark of this plant has yielded new protolimonoid compounds, including Argentinin A and B, alongside several known triterpenoids.[2] These discoveries underscore the potential of Aglaia argentea as a source for novel anticancer lead compounds.

Physicochemical Properties and Structure of Argentinin A

Argentinin A is a protolimonoid triterpenoid. Its chemical structure was elucidated using extensive spectroscopic analysis, including one- and two-dimensional Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry.[2]

Table 1: Physicochemical Properties of Argentinin A

PropertyValueSource
Molecular FormulaC₂₇H₃₆O₈[2]
Molecular Weight488.57 g/mol Calculated
AppearanceColorless oil[2]
Source OrganismAglaia argentea (stem bark)[2]

Biological Activity and Quantitative Data

Argentinin A has demonstrated significant cytotoxic effects against murine leukemia cells (P-388).[2] The potency of its activity is comparable to or greater than other triterpenoids isolated from the same plant source.

Table 2: In Vitro Cytotoxicity of Compounds from Aglaia argentea

CompoundCell LineIC₅₀ (µg/mL)IC₅₀ (µM)Source
Argentinin A P-3881.273.05[2]
Argentinin BP-388--[2]
Stigmast-5-en-3β-olP-38812.45-[3]
Stigmast-5-en-3β-ol-3β-oleateP-38885.25-[3]

Experimental Protocols

The following sections detail the methodologies for the isolation of Argentinin A and the assessment of its cytotoxic activity, based on published research.[2][3]

Isolation of Argentinin A from Aglaia argentea

The isolation of Argentinin A is achieved through a multi-step extraction and chromatographic process.

Workflow for Isolation:

G start Dried and Powdered Stem Bark of Aglaia argentea extraction Maceration with Methanol (MeOH) at Room Temperature start->extraction partition Partitioning of MeOH extract with n-hexane and Ethyl Acetate (EtOAc) extraction->partition column_chroma Column Chromatography of EtOAc extract on Silica Gel partition->column_chroma hplc Preparative High-Performance Liquid Chromatography (HPLC) column_chroma->hplc end Isolated Argentinin A hplc->end G start Seed P-388 murine leukemia cells in 96-well plates treatment Treat cells with varying concentrations of Argentinin A start->treatment incubation Incubate for 48 hours treatment->incubation mtt_add Add MTT solution to each well incubation->mtt_add incubation2 Incubate for 4 hours to allow formazan (B1609692) crystal formation mtt_add->incubation2 solubilize Add solubilization solution (e.g., DMSO) incubation2->solubilize readout Measure absorbance at 570 nm using a microplate reader solubilize->readout analysis Calculate IC50 value readout->analysis G Argentinin_A Argentinin A Mitochondrion Mitochondrion Argentinin_A->Mitochondrion Induces mitochondrial stress Caspase9 Caspase-9 (Initiator) Mitochondrion->Caspase9 Release of cytochrome c Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Cleavage of cellular substrates

References

Unveiling Aglaine B: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aglaine B is a naturally occurring bisamide compound isolated from plants of the Aglaia genus. This technical guide provides a concise summary of its core physicochemical properties. While comprehensive biological data for this compound remains limited in publicly accessible literature, this document serves as a foundational resource, outlining its molecular identity. Further research is warranted to fully elucidate its bioactivity and potential therapeutic applications.

Physicochemical Properties

This compound has been identified and characterized with the following molecular and physical properties. This data is essential for its use as a reference standard in analytical studies and as a starting point for synthetic chemistry efforts.

PropertyValueSource
Molecular Formula C₃₆H₄₂N₂O₈[1][2]
Molecular Weight 630.73 g/mol [1][2]
Class Bisamide[3]
Natural Source Aglaia argentea[3]

Biological Activity

Currently, there is a notable absence of specific, in-depth biological activity data for this compound in peer-reviewed literature. However, the Aglaia genus, from which this compound is derived, is a rich source of bioactive compounds, particularly rocaglamides (also known as flavaglines) and various triterpenoids.[4][5] These related compounds have demonstrated a range of biological effects, including:

  • Cytotoxic Activity: Many compounds isolated from Aglaia species have shown potent cytotoxicity against various cancer cell lines.[4][5]

  • Insecticidal Properties: Extracts from Aglaia plants and isolated constituents have been investigated for their insecticidal effects.[4]

It is plausible that this compound may exhibit similar biological activities, but dedicated experimental studies are required to confirm this and to determine its potency and mechanism of action.

Experimental Protocols

Due to the lack of published research detailing the biological activities of this compound, specific experimental protocols for its study are not available. However, researchers interested in investigating this compound can adapt established methodologies used for characterizing similar natural products.

General Workflow for Biological Screening

A logical workflow for the initial biological evaluation of this compound is proposed below. This workflow is designed to first assess its cytotoxic potential, a common activity for compounds from this genus, and then to explore its mechanism of action.

experimental_workflow Figure 1. Proposed Experimental Workflow for this compound cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies start This compound Compound cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB on cancer cell lines) start->cytotoxicity apoptosis Apoptosis Assays (e.g., Annexin V, Caspase activity) cytotoxicity->apoptosis If cytotoxic cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry) cytotoxicity->cell_cycle If cytotoxic signaling Signaling Pathway Analysis (e.g., Western Blot for key proteins) apoptosis->signaling cell_cycle->signaling

Caption: Proposed workflow for the biological evaluation of this compound.

Signaling Pathways

As the mechanism of action for this compound is currently unknown, no specific signaling pathways can be definitively associated with it. Should initial screenings reveal cytotoxic or other biological activities, subsequent research would be necessary to identify the molecular targets and signaling cascades involved.

For illustrative purposes, should this compound be found to induce apoptosis via a common pathway, a hypothetical signaling cascade could be visualized as follows. This diagram is purely speculative and serves as an example of how such a pathway could be represented.

hypothetical_signaling_pathway Figure 2. Hypothetical Apoptotic Signaling Pathway AglaineB This compound Target Molecular Target (e.g., Receptor, Enzyme) AglaineB->Target Binds/Inhibits Caspase9 Caspase-9 Target->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Cleaves/Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Example of a hypothetical signaling pathway for this compound.

Conclusion and Future Directions

This compound is a structurally defined bisamide from Aglaia argentea with a known molecular formula and weight. While its biological profile is currently undefined, its origin suggests potential for cytotoxic and other activities characteristic of compounds from this genus. The scientific community is encouraged to undertake further investigation to uncover the biological functions and therapeutic potential of this natural product. Future research should focus on comprehensive screening for various biological activities, and for any identified activities, subsequent studies should aim to elucidate the mechanism of action and relevant signaling pathways.

References

Methodological & Application

Application Notes and Protocols: In Vitro Evaluation of [Test Compound] on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of [Test Compound]'s anti-cancer properties. The protocols outlined below detail methods for assessing cytotoxicity, induction of apoptosis, effects on cell cycle progression, and modulation of key cancer-related signaling pathways.

Cytotoxicity Assessment of [Test Compound]

The initial evaluation of an anti-cancer agent involves determining its cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency.

Data Presentation: IC50 Values of [Test Compound]

The following table summarizes the IC50 values of [Test Compound] in different cancer cell lines after a 48-hour treatment period.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast CancerData Placeholder
MDA-MB-231Breast CancerData Placeholder
A549Lung CancerData Placeholder
HCT116Colon CancerData Placeholder
HeLaCervical CancerData Placeholder

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of [Test Compound] (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well plate B Treat with [Test Compound] A->B 24h C Add MTT Reagent B->C 24-72h D Incubate (4 hours) C->D E Solubilize Formazan D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 F->G

Caption: Workflow for determining cell viability using the MTT assay.

Induction of Apoptosis by [Test Compound]

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Assays to detect apoptosis are vital in characterizing the mechanism of action of a potential anti-cancer drug.

Data Presentation: Apoptosis Induction

The percentage of apoptotic cells in the A549 lung cancer cell line was quantified after treatment with [Test Compound] for 48 hours.

TreatmentConcentration (µM)Apoptotic Cells (%)
Vehicle Control-Data Placeholder
[Test Compound]10Data Placeholder
[Test Compound]50Data Placeholder

Experimental Protocol: Annexin V-FITC/PI Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with [Test Compound] at the desired concentrations for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.

Effect of [Test Compound] on Cell Cycle Progression

Many anti-cancer agents exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cell proliferation.

Data Presentation: Cell Cycle Analysis

The distribution of HCT116 colon cancer cells in different phases of the cell cycle was analyzed after 24 hours of treatment with [Test Compound].

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control-Data PlaceholderData PlaceholderData Placeholder
[Test Compound]10Data PlaceholderData PlaceholderData Placeholder
[Test Compound]50Data PlaceholderData PlaceholderData Placeholder

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Treatment and Harvesting: Treat cells with [Test Compound] for 24 hours, then harvest and wash with PBS.

  • Cell Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

CellCycle_Apoptosis

Caption: Proposed mechanism of [Test Compound] action on the PI3K/Akt/mTOR pathway.

Application Notes and Protocols for Aglaine B (Rocaglamide) as a Potential Insecticidal Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aglaine B, more commonly known in scientific literature as Rocaglamide (B1679497), is a complex cyclopenta[b]benzofuran natural product isolated from plants of the genus Aglaia (family Meliaceae). Traditionally, extracts from these plants have been used as a natural insect repellent. Modern scientific investigations have identified rocaglamides as potent insecticidal compounds with a unique mode of action, making them a compelling lead structure for the development of novel crop protection agents.[1] This document provides detailed application notes on the insecticidal properties of Rocaglamide, protocols for its evaluation, and a summary of its known activity.

Mechanism of Action

The primary insecticidal mechanism of Rocaglamide is the inhibition of protein synthesis. Unlike many neurotoxic insecticides, Rocaglamide targets a fundamental cellular process. It binds to the eukaryotic translation initiation factor 4A (eIF4A), an ATP-dependent RNA helicase.[2] By binding to the eIF4A:RNA complex, Rocaglamide "clamps" the factor onto polypurine sequences within the 5' untranslated region of messenger RNAs (mRNAs). This action creates a stable complex that physically obstructs the scanning 43S preinitiation complex, thereby stalling and inhibiting the initiation of translation for a specific subset of mRNAs.[2] The resulting disruption of protein synthesis leads to cytotoxicity, growth inhibition, and ultimately, mortality in susceptible insects.[2]

Rocaglamide_Mechanism_of_Action cluster_0 Insect Cell Cytoplasm cluster_1 With Rocaglamide Ribosome Ribosome Protein Protein Synthesis Ribosome->Protein mRNA mRNA (5' -> 3') mRNA->Ribosome Translation eIF4A eIF4A (RNA Helicase) eIF4A->mRNA Binds & unwinds Rocaglamide Rocaglamide (this compound) eIF4A_2 eIF4A No_Protein Protein Synthesis Inhibited Rocaglamide_2 Rocaglamide (this compound) Complex Rocaglamide-eIF4A-RNA Complex Stalled Ribosome Rocaglamide_2->Complex:f0 eIF4A_2->Complex:f0 mRNA_2 mRNA mRNA_2->Complex:f0 Complex:f1->No_Protein Blocks Translation

Caption: Mechanism of Rocaglamide-induced translation inhibition.

Biological Effects on Insects

The cytotoxic nature of Rocaglamide leads to a range of observable effects in insects, particularly in larval stages.

  • Growth Inhibition: A primary symptom is a dose-dependent retardation of larval growth. Treated larvae exhibit significantly lower weight gain compared to controls.

  • Developmental Delay: The time required to complete larval instars and pupation is often lengthened.

  • Mortality: At sufficient concentrations, Rocaglamide is lethal. Mortality may not be immediate but occurs over several days as essential proteins are depleted.

  • Reduced Fecundity (Sublethal): While less studied, disruption of protein synthesis can be expected to impact reproductive processes, potentially leading to reduced egg production in adult insects exposed to sublethal doses.

  • Lack of Antifeedant Activity: Notably, Rocaglamide is not considered a primary antifeedant. Insects will often continue to consume treated food, which distinguishes it from other natural insecticides like azadirachtin. The observed effects are due to toxicity from the ingested compound rather than feeding deterrence.[3]

Quantitative Insecticidal Activity Data

The following table summarizes the reported insecticidal activity of Rocaglamide and its derivatives against various insect pests.

CompoundInsect SpeciesStageBioassay TypeValueReference
Rocaglamide Helicoverpa armigeraNeonate LarvaeDiet IncorporationEC50: 0.76 ppm
Helicoverpa armigera3rd Instar LarvaeTopical ApplicationLD50: 0.40 µ g/larva [3]
Helicoverpa armigera3rd Instar LarvaeTopical ApplicationLD95: 1.02 µ g/larva [3]
Rocaglamide Spodoptera littoralisNeonate LarvaeDiet IncorporationLC50: 0.9 ppm[4]
Didesmethylrocaglamide Spodoptera littoralisNeonate LarvaeDiet IncorporationLC50: 0.8 ppm[4]
Didesmethylrocaglamide Spodoptera littoralisNeonate LarvaeDiet IncorporationEC50: 0.05 ppm[4]
Methyl Rocaglate Spodoptera littoralisNeonate LarvaeDiet IncorporationLC50: 0.8 ppm[5]
Aglafoline (Methyl Rocaglate) Spodoptera littoralisNeonate LarvaeDiet IncorporationLC50: 1.3 ppm[4]
Rocaglaol Spodoptera littoralisNeonate LarvaeDiet IncorporationLC50: 1.3 ppm[1]
Various Rocaglamide Derivatives Spodoptera littoralisNeonate LarvaeDiet IncorporationLC50: 0.8 - 80 ppm[6][5]
Rocaglamide Crocidolomia pavonanaLarvaeLeaf-Residue FeedingStrong insecticidal activity[4]
Rocaglamide Chewing pests and beetles-Laboratory Assays"Highly interesting insecticidal activity"[6][1]

EC50: Effective concentration causing 50% of the maximum effect (e.g., growth inhibition). LC50: Lethal concentration required to kill 50% of the test population. LD50: Lethal dose required to kill 50% of the test population.

Experimental Protocols

The following are generalized protocols for evaluating the insecticidal activity of Rocaglamide. These should be adapted based on the specific insect species and available resources.

Protocol 1: Larval Diet Incorporation Bioassay

This method is effective for determining the chronic toxicity and growth inhibition effects of Rocaglamide on chewing insects.

1. Preparation of Stock Solution: a. Accurately weigh 10 mg of pure Rocaglamide. b. Dissolve in 1 mL of a suitable solvent (e.g., acetone (B3395972) or DMSO) to create a 10,000 ppm stock solution. c. Perform serial dilutions from the stock solution to prepare a range of concentrations to be tested (e.g., 1000, 500, 100, 50, 10, 5, 1, 0.5 ppm).

2. Diet Preparation: a. Prepare the standard artificial diet for the target insect species as per the established laboratory procedure. b. While the diet is cooling but still liquid (typically around 50-60°C), add the Rocaglamide solution. For each concentration, add a specific volume of the diluted stock to a known volume of diet (e.g., 100 µL of a 100 ppm solution to 10 mL of diet to yield a final concentration of 1 ppm). c. For the control group, add the same volume of solvent only to the diet. d. Mix thoroughly to ensure even distribution of the compound. e. Dispense the treated and control diets into individual rearing containers (e.g., wells of a 24-well plate or small plastic cups). Allow the diet to solidify.

3. Insect Infestation: a. Using a fine paintbrush, carefully transfer one neonate (first instar) larva into each rearing container. b. Use a minimum of 20-30 larvae per concentration and for the control. c. Seal the containers with a breathable lid.

4. Incubation and Data Collection: a. Maintain the bioassay under controlled environmental conditions (e.g., 25±2°C, 60-70% RH, 16:8 L:D photoperiod). b. Record larval mortality at 24-hour intervals for 7 to 10 days. c. At the end of the assay period (e.g., day 7), record the weight of the surviving larvae. d. Continue to monitor survivors through pupation to record any developmental abnormalities or further mortality.

5. Data Analysis: a. Correct mortality data using Abbott's formula if control mortality is between 5% and 20%. b. Use probit analysis to calculate LC50 and LC90 values from the mortality data. c. Calculate the percentage of growth inhibition for each concentration relative to the control to determine EC50 values.

Protocol 2: Topical Application Bioassay

This method assesses the contact toxicity of Rocaglamide.

1. Preparation of Dosing Solutions: a. Prepare a stock solution of Rocaglamide in a volatile solvent like acetone (e.g., 1 µg/µL). b. Prepare serial dilutions to obtain a range of doses to be tested.

2. Insect Treatment: a. Select uniform, healthy larvae (e.g., third instar) or adult insects. b. Anesthetize the insects briefly with CO2 if necessary. c. Using a micro-applicator, apply a precise volume (typically 0.5-1.0 µL) of the dosing solution to the dorsal thorax of each insect. d. Treat the control group with solvent only. e. Use at least 20 insects per dose level.

3. Post-Treatment Maintenance and Observation: a. Place the treated insects individually in clean containers with an untreated food source. b. Maintain under controlled environmental conditions. c. Record mortality at 24, 48, 72, and 96 hours post-treatment. An insect is considered dead if it cannot move when prodded with a fine brush.

4. Data Analysis: a. Correct for control mortality using Abbott's formula. b. Calculate LD50 and LD95 values (in µg per insect) using probit analysis.

Experimental_Workflow cluster_0 Preparation cluster_1 Bioassay Methods cluster_2 Execution cluster_3 Data Collection & Analysis Stock Prepare Rocaglamide Stock Solution (in solvent) Serial_Dilutions Create Serial Dilutions Stock->Serial_Dilutions Diet_Incorp Diet Incorporation Assay (Chronic/Ingestion) Serial_Dilutions->Diet_Incorp Topical_App Topical Application Assay (Contact) Serial_Dilutions->Topical_App Leaf_Dip Leaf-Dip Assay (Residual/Ingestion) Serial_Dilutions->Leaf_Dip Infest Infest with Target Insects (Larvae or Adults) Diet_Incorp->Infest Topical_App->Infest Leaf_Dip->Infest Incubate Incubate under Controlled Conditions Infest->Incubate Observe Record Mortality, Weight, and Sublethal Effects Incubate->Observe Analyze Data Analysis (Probit, Abbott's Formula) Observe->Analyze Results Determine LC50, LD50, EC50 Analyze->Results

Caption: General workflow for evaluating the insecticidal potential of Rocaglamide.

Structure-Activity Relationships (SAR)

Studies on synthetic analogues of Rocaglamide have provided insights into the structural features crucial for its insecticidal activity:

  • C-1 and C-8b Hydroxyl Groups: The presence of free hydroxyl (-OH) groups at both the C-1 and C-8b positions appears to be essential for potent insecticidal activity. Acetylation or other modifications at these positions significantly reduce efficacy.[2]

  • C-2 Substituent: Modifications to the dimethyl amide group at the C-2 position are generally not well-tolerated, often leading to a loss of activity.

  • Aromatic Rings: The substitution pattern on the aromatic rings influences the potency. For instance, the para-methoxy group on the C-3a phenyl ring can be replaced by a halogen (Cl or Br) while retaining activity.[1]

  • Stereochemistry: The specific stereochemistry of the molecule is critical for its biological activity.[1]

Conclusion and Future Directions

Rocaglamide (this compound) represents a promising class of natural insecticides with a mode of action distinct from most commercial products. Its efficacy against major agricultural pests, such as species of Spodoptera and Helicoverpa, has been demonstrated. The unique mechanism of targeting the translation initiation factor eIF4A could make it a valuable tool in insecticide resistance management programs.

Future research should focus on expanding the knowledge of its activity spectrum to other important insect orders, such as Coleoptera and Diptera. Further investigation into its sublethal effects on insect reproduction and behavior, as well as its environmental fate and non-target toxicity, will be crucial for its potential development as a commercial insecticide. The complex chemical structure presents a challenge for synthesis, but a deeper understanding of its SAR could guide the design of simpler, yet equally potent, synthetic analogues.

References

Application of Aglaine B in Antiviral Research: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aglaine B, a synthetic rocaglate, has emerged as a potent broad-spectrum antiviral agent with significant potential for therapeutic development. As a member of the cyclopenta[b]benzofuran family, this compound exerts its antiviral effects by targeting a crucial host cell factor, the eukaryotic translation initiation factor 4A (eIF4A). This unique mechanism of action, which involves the inhibition of viral protein synthesis, makes it a promising candidate for combating a wide range of RNA viruses, thus addressing the challenge of viral resistance that often plagues direct-acting antivirals. This document provides detailed application notes, quantitative data, and experimental protocols for the utilization of this compound in antiviral research.

Mechanism of Action: Targeting Host-Directed Antiviral Therapy

This compound functions as a specific inhibitor of the DEAD-box RNA helicase eIF4A, a key component of the eIF4F complex essential for cap-dependent translation initiation. Many viral mRNAs possess highly structured 5'-untranslated regions (5'-UTRs) that necessitate the helicase activity of eIF4A for the recruitment of ribosomes and subsequent protein synthesis.

This compound stabilizes the interaction between eIF4A and specific polypurine sequences within the viral mRNA's 5'-UTR. This "clamping" effect stalls the scanning 43S preinitiation complex, thereby inhibiting the translation of viral proteins and effectively halting viral replication.[1][2] By targeting a host factor, this compound presents a high barrier to the development of viral resistance.[3]

This compound Mechanism of Action cluster_0 Host Cell Cytoplasm eIF4F eIF4F Complex (eIF4E, eIF4G, eIF4A) mRNA Viral mRNA (with structured 5'-UTR) eIF4F->mRNA Binds to 5' cap StalledComplex Stalled Translation Initiation Complex eIF4F->StalledComplex Clamps mRNA to eIF4A Ribosome 40S Ribosomal Subunit mRNA->Ribosome Ribosome Scanning mRNA->StalledComplex Clamps mRNA to eIF4A AglaineB This compound AglaineB->eIF4F Targets eIF4A AglaineB->StalledComplex Clamps mRNA to eIF4A NoProtein Inhibition of Viral Protein Synthesis StalledComplex->NoProtein Prevents translation

Figure 1: Mechanism of this compound-mediated inhibition of viral translation.

Quantitative Antiviral Activity

This compound has demonstrated potent antiviral activity against a diverse range of RNA viruses at low nanomolar concentrations with minimal cytotoxicity. The following tables summarize the 50% effective concentration (EC50) values of this compound (also referred to as CR-31-B(-)) against various viruses in different cell lines.

Table 1: Antiviral Activity of this compound (CR-31-B(-)) against Coronaviruses

VirusCell LineEC50 (nM)Reference
SARS-CoV-2Vero E6~1.8[1][4]
MERS-CoVMRC-51.87[5]
HCoV-229EMRC-52.88[5]

Table 2: Antiviral Activity of this compound (CR-31-B(-)) against Other RNA Viruses

Virus FamilyVirusCell LineEC50 (nM)Reference
FlaviviridaeZika Virus (ZIKV)A5491.13[5]
ArenaviridaeLassa Virus (LASV)Primary Murine Hepatocytes~10-100[5]
NairoviridaeCrimean-Congo Hemorrhagic Fever Virus (CCHFV)Primary Murine Hepatocytes~10-100[5]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antiviral activity and cytotoxicity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells, which is crucial for establishing a therapeutic window. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Workflow start Seed cells in a 96-well plate treat Treat cells with varying concentrations of this compound start->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT solution (e.g., 5 mg/mL in PBS) incubate1->add_mtt incubate2 Incubate for 2-4 hours (Formation of formazan (B1609692) crystals) add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize shake Shake plate to dissolve crystals solubilize->shake read Measure absorbance (OD at 570-590 nm) shake->read analyze Calculate CC50 (50% cytotoxic concentration) read->analyze

Figure 2: Workflow for determining cytotoxicity using the MTT assay.

Materials:

  • 96-well cell culture plates

  • Host cell line of interest (e.g., Vero E6, MRC-5)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10-20 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Viral Titer Reduction Assay (Plaque Assay)

This "gold standard" assay quantifies the concentration of infectious virus particles and is used to determine the EC50 of this compound.

Plaque Assay Workflow start Seed host cells in 6- or 12-well plates infect Infect confluent cell monolayers with virus (e.g., MOI of 0.1) start->infect treat Add overlay medium containing varying concentrations of this compound infect->treat incubate Incubate for 2-3 days to allow plaque formation treat->incubate fix_stain Fix cells (e.g., with formalin) and stain (e.g., with crystal violet) incubate->fix_stain count Count the number of plaques fix_stain->count analyze Calculate viral titer and EC50 count->analyze

Figure 3: Workflow for the plaque reduction assay.

Materials:

  • 6- or 12-well cell culture plates

  • Confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2)

  • Virus stock of known titer

  • This compound stock solution

  • Infection medium (e.g., DMEM with 2% FBS)

  • Overlay medium (e.g., medium containing 1.2% Avicel or carboxymethylcellulose)

  • Fixing solution (e.g., 10% formalin in PBS)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

  • Seed host cells in multi-well plates to achieve a confluent monolayer on the day of infection.

  • Prepare serial dilutions of the virus stock in infection medium.

  • Remove the growth medium from the cell monolayers and inoculate with the virus dilution at a specified multiplicity of infection (MOI), for example, 0.1 PFU/cell.[4][5]

  • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • During the incubation, prepare the overlay medium containing two-fold serial dilutions of this compound. Include a no-drug control.

  • After the adsorption period, remove the inoculum and wash the cells with PBS.

  • Add the overlay medium containing the different concentrations of this compound to the respective wells.

  • Incubate the plates at 37°C for 2-3 days, or until plaques are visible.

  • Aspirate the overlay and fix the cells with the fixing solution for at least 30 minutes.

  • Remove the fixing solution and stain the cell monolayer with the staining solution for 15-20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each concentration of this compound compared to the no-drug control.

  • Determine the EC50 value by plotting the percentage of plaque reduction against the log of the this compound concentration.

Quantification of Viral RNA by RT-qPCR

This method is used to measure the levels of viral RNA in infected cells treated with this compound, providing another measure of its antiviral efficacy.

Procedure Outline:

  • Cell Culture and Infection: Seed cells and infect with the virus of interest as described in the plaque assay protocol. Treat the infected cells with various concentrations of this compound.

  • RNA Extraction: At a specified time post-infection (e.g., 24 hours), lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and virus-specific primers or random hexamers.

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, virus-specific primers, and a fluorescent probe or a DNA-binding dye (e.g., SYBR Green).

  • Data Analysis: Quantify the viral RNA levels by comparing the cycle threshold (Ct) values of the treated samples to those of the untreated controls. Normalize the viral RNA levels to a housekeeping gene (e.g., GAPDH) to account for variations in cell number and RNA extraction efficiency.

Conclusion

This compound represents a promising host-targeted antiviral agent with potent, broad-spectrum activity against a variety of clinically significant RNA viruses. Its mechanism of action, involving the inhibition of the host translation initiation factor eIF4A, offers a high barrier to the emergence of viral resistance. The protocols and data presented in these application notes provide a comprehensive framework for researchers to investigate and harness the antiviral potential of this compound in the development of novel therapeutic strategies.

References

Application Notes and Protocols: Rocaglamide A and Agelastatin A as Molecular Probes in Cell Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of Rocaglamide (B1679497) A (and its derivative Silvestrol) and Agelastatin A as molecular probes in cell biology research. These natural products are potent and specific inhibitors of crucial cellular processes, making them invaluable tools for studying translation, cell proliferation, and apoptosis. Due to the likely misspelling of the initial query, this document focuses on these well-characterized compounds from the Aglaia genus and the marine sponge Agelas dendromorpha.

Section 1: Rocaglamide A and Silvestrol

Rocaglamide A (Roc-A) and its potent derivative Silvestrol are members of the flavagline family of natural products isolated from plants of the genus Aglaia.[1][2][3] They have garnered significant interest as molecular probes due to their unique mechanism of action as inhibitors of protein synthesis.[4][5]

Mechanism of Action

Rocaglamides function by clamping the eukaryotic initiation factor 4A (eIF4A), an RNA helicase, onto polypurine sequences within the 5' untranslated regions of specific mRNAs.[4][6] This action stalls the scanning of the 43S preinitiation complex, thereby inhibiting the initiation of translation of a subset of mRNAs, many of which encode proteins involved in cell proliferation and survival.[4] This targeted inhibition makes Rocaglamides powerful tools for dissecting the roles of specific protein synthesis pathways in cancer and other diseases. Rocaglamide A is also a potent inhibitor of NF-κB activation in T-cells and a selective inhibitor of heat shock factor 1 (HSF1) activation.[7][8]

Quantitative Data: Cytotoxicity

The following table summarizes the cytotoxic activity of Rocaglamide A and Silvestrol in various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

CompoundCell LineCancer TypeIC50 ValueReference
Rocaglamide AVariousLeukemiaAnticancer[7]
DehydroaglaiastatinHepG2Liver Cancer0.69 µM[9]
8b-O-5-oxohexylrocaglaolHepG2Liver Cancer4.77 µM[9]
RocaglaolHepG2Liver Cancer7.37 µM[9]
SilvestrolLNCaPProstate Cancer~30-120 nM[10]
SilvestrolMDA-MB-231Breast Cancer~60 nM[5]
SilvestrolPC-3Prostate Cancer~60 nM[5]
SilvestrolVarious HCCLiver Cancer12.5-86 nM[5]
Aglaforbesin DerivativeHCT116Colorectal Cancer1.13 ± 0.07 µg/mL[11]
Aglaforbesin DerivativeHK-2 (normal)Kidney6.81 ± 1.8 µg/mL[11]
Experimental Protocols

This protocol outlines the determination of the cytotoxic effects of Rocaglamide A or Silvestrol on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Rocaglamide A or Silvestrol (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of Rocaglamide A or Silvestrol in complete culture medium.

  • Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This protocol is for assessing the effect of Rocaglamide A or Silvestrol on the expression of specific proteins.

Materials:

  • Cancer cells treated with Rocaglamide A or Silvestrol

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against c-Myc, Cyclin D1, β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with the desired concentrations of Rocaglamide A or Silvestrol for the specified time.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

Signaling Pathway and Workflow Diagrams

Western_Blot_Workflow start Start: Cell Culture treatment Treat cells with Rocaglamide A start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end End: Data Analysis detection->end Agelastatin_Mechanism cluster_elongation Translation Elongation P_site P-site A_site A-site E_site E-site Inhibition Inhibition of Elongation A_site->Inhibition tRNA_delivery Aminoacyl-tRNA delivery to A-site Peptide_bond Peptide bond formation tRNA_delivery->Peptide_bond Translocation Translocation Peptide_bond->Translocation Polypeptide Growing Polypeptide Chain Peptide_bond->Polypeptide Translocation->tRNA_delivery AglA Agelastatin A AglA->A_site binds to Inhibition->Peptide_bond InVitro_Translation_Workflow start Start: Prepare Master Mix add_agla Add Agelastatin A (serial dilutions) start->add_agla add_mrna Add Luciferase mRNA add_agla->add_mrna incubate Incubate at 30°C add_mrna->incubate measure Measure Luciferase Activity incubate->measure end End: Calculate % Inhibition measure->end

References

Application Notes and Protocols for High-Throughput Screening of Aglaine B and Other Rocaglate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aglaine B belongs to the rocaglate class of natural products, potent inhibitors of protein synthesis with significant potential in cancer therapy. Rocaglates exert their cytotoxic effects by targeting the eukaryotic translation initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase. By clamping eIF4A onto polypurine-rich sequences in the 5' untranslated regions (5'-UTRs) of messenger RNAs (mRNAs), rocaglates stall the scanning of the 43S pre-initiation complex, thereby inhibiting the translation of a specific subset of mRNAs. Notably, many of these eIF4A-dependent transcripts encode oncoproteins crucial for tumor growth and survival, making rocaglates a promising class of targeted anticancer agents.

These application notes provide a framework for the high-throughput screening (HTS) of this compound and other rocaglate derivatives to identify and characterize their potential as therapeutic agents. The protocols outlined below describe a cell-based HTS assay for assessing cytotoxic activity and a biochemical assay for confirming the mechanism of action.

Data Presentation

The following tables summarize representative quantitative data for well-characterized rocaglates, which can be used as a benchmark for screening this compound and its analogs.

Table 1: Cytotoxic Activity of Representative Rocaglates in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)
SilvestrolA549Lung Cancer10
SilvestrolHEK293TEmbryonal Kidney15.9[1]
Rocaglamide AHeat Shock Reporter-~50
Rocaglamide AMCF7Breast Cancer200 (for 6 hr treatment)[2]
eFT226 (Zotatifin)KRAS mutant cell linesVariousPotent apoptosis induction

Table 2: HTS Assay Parameters for a Primary Cell Viability Screen

ParameterValue
Cell Linee.g., MDA-MB-231 (Breast Cancer)
Plate Format384-well
Seeding Density2,000 cells/well
Compound Concentration10 µM (Primary Screen)
Incubation Time72 hours
ReadoutCellTiter-Glo® Luminescent Cell Viability Assay
Z'-factor≥ 0.5

Signaling Pathway and Mechanism of Action

This compound, as a rocaglate, inhibits the function of the eIF4F complex, a critical component of the cap-dependent translation initiation machinery. The eIF4F complex, consisting of eIF4E, eIF4G, and the RNA helicase eIF4A, is responsible for unwinding the secondary structure in the 5'-UTR of mRNAs, a crucial step for ribosome recruitment and the initiation of protein synthesis. Many oncogenic signaling pathways, including the PI3K/AKT/mTOR and RAS/MEK/ERK pathways, converge on the eIF4F complex to promote the translation of proteins necessary for cell growth, proliferation, and survival. By inhibiting eIF4A, this compound can effectively suppress the expression of key oncoproteins such as c-Myc, Cyclin D1, and various receptor tyrosine kinases (RTKs), leading to cell cycle arrest and apoptosis in cancer cells.

Aglaine_B_Signaling_Pathway cluster_upstream Upstream Oncogenic Signaling cluster_translation Translation Initiation cluster_downstream Downstream Effects RTK RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K MEK MEK RAS->MEK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR eIF4F eIF4F Complex (eIF4E, eIF4G, eIF4A) mTOR->eIF4F ERK ERK MEK->ERK ERK->eIF4F Ribosome 43S Ribosome eIF4F->Ribosome unwinds mRNA mRNA 5'-UTR mRNA mRNA->eIF4F Oncoproteins Oncoproteins (c-Myc, Cyclin D1, etc.) Ribosome->Oncoproteins translates CellCycle Cell Cycle Progression Oncoproteins->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis inhibition of progression leads to apoptosis AglaineB This compound (Rocaglate) AglaineB->eIF4F inhibits

Caption: this compound inhibits the eIF4F complex, blocking oncoprotein translation.

Experimental Protocols

Primary High-Throughput Screening: Cell Viability Assay

This protocol describes a primary HTS assay to identify cytotoxic effects of this compound and its analogs on cancer cells.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 384-well clear-bottom white plates

  • This compound and other test compounds

  • Positive control (e.g., Staurosporine)

  • Negative control (0.1% DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend cells in complete growth medium to a concentration of 1 x 10^5 cells/mL.

    • Using a multi-channel pipette or automated liquid handler, dispense 20 µL of the cell suspension into each well of a 384-well plate (2,000 cells/well).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare a 10 mM stock solution of this compound and other test compounds in DMSO.

    • Create a working plate by diluting the stock solutions to 20 µM in assay medium (a 2X final concentration).

    • Add 20 µL of the compound solutions to the cell plates, resulting in a final concentration of 10 µM.

    • Include wells with 0.1% DMSO as a negative control and a known cytotoxic agent (e.g., Staurosporine at 1 µM) as a positive control.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Readout:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add 40 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each well relative to the DMSO control.

    • Determine the Z'-factor to assess the quality of the assay. A Z'-factor ≥ 0.5 is considered excellent for HTS.

HTS_Workflow start Start seed Seed cells in 384-well plates start->seed incubate1 Incubate 24h seed->incubate1 add_compounds Add this compound / Controls incubate1->add_compounds incubate2 Incubate 72h add_compounds->incubate2 add_reagent Add CellTiter-Glo® incubate2->add_reagent read Measure Luminescence add_reagent->read analyze Data Analysis (Viability, Z') read->analyze end End analyze->end

Caption: High-throughput screening workflow for cell viability.

Secondary Assay: In Vitro Translation Assay

This protocol is for a secondary, mechanism-based assay to confirm that the cytotoxic effects of hit compounds are due to the inhibition of protein synthesis.

Materials:

  • Rabbit Reticulocyte Lysate (RRL) system

  • Luciferase mRNA transcript

  • This compound and other hit compounds

  • Positive control (e.g., Cycloheximide)

  • Negative control (0.1% DMSO)

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Reaction Setup:

    • On ice, prepare a master mix containing RRL, amino acids, and RNase inhibitor.

    • In a 384-well plate, add the hit compounds at various concentrations (for dose-response curves).

    • Add the luciferase mRNA to each well.

    • Initiate the translation reaction by adding the RRL master mix to each well.

  • Incubation:

    • Incubate the plate at 30°C for 90 minutes.

  • Assay Readout:

    • Add the luciferase assay reagent to each well.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of translation inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value for each hit compound.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the high-throughput screening and characterization of this compound and other rocaglate derivatives. By employing a primary cell-based screen followed by a mechanism-of-action-based secondary assay, researchers can efficiently identify and validate potent inhibitors of protein synthesis with therapeutic potential. The unique mechanism of action of rocaglates, targeting a key convergence point of oncogenic signaling, makes them a highly attractive class of compounds for the development of novel cancer therapies.

References

Troubleshooting & Optimization

Improving Aglaine B solubility for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aglaine B. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of this compound in cell culture, with a specific focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2] this compound is readily soluble in DMSO at concentrations up to 50 mM. For cell-based assays, it is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%, and for sensitive primary cells, it should be kept below 0.1%.[3]

Q2: What is the long-term stability of this compound in a DMSO stock solution?

A2: For optimal results, it is recommended to aliquot the this compound DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] When stored at -20°C, the stock solution should be used within one month. For storage longer than one month, it is advisable to store the aliquots at -80°C, where it can be stable for up to six months.[1]

Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?

A3: this compound is a highly hydrophobic compound and is poorly soluble in aqueous solutions. Direct dissolution in PBS or cell culture media will likely result in precipitation. A concentrated stock solution in an organic solvent like DMSO must be prepared first and then diluted into the aqueous buffer or media.[3][4]

Q4: What should I do if I observe precipitation after diluting the this compound stock solution into my cell culture medium?

A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds.[5][6] To address this, you can try the following:

  • Reduce the final concentration: The precipitation may be due to exceeding the solubility limit of this compound in the final medium.

  • Increase the serum concentration: If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) in the medium can help solubilize hydrophobic compounds.

  • Use a solubilizing agent: Co-solvents or carriers like cyclodextrins can be used to enhance the solubility of this compound in the final culture medium.[7][8]

Troubleshooting Guide

Issue 1: My this compound stock solution appears cloudy or has visible crystals.

  • Question: I've dissolved this compound in DMSO, but the solution is not clear. What should I do?

  • Answer: This may indicate that the compound has not fully dissolved or has precipitated out of solution. Gently warm the vial in a 37°C water bath for 5-10 minutes and vortex thoroughly to aid dissolution.[5] If crystals persist, sonication for a short period can also be effective. Ensure your DMSO is anhydrous, as water content can reduce the solubility of hydrophobic compounds.[9]

Issue 2: I'm seeing inconsistent results in my cell-based assays.

  • Question: The biological activity of this compound varies between experiments. Could this be a solubility issue?

  • Answer: Yes, inconsistent solubility can lead to variable effective concentrations in your assays. To ensure consistency:

    • Always visually inspect your diluted this compound solution in the cell culture medium for any signs of precipitation before adding it to your cells.

    • Prepare fresh dilutions from your stock solution for each experiment.

    • Minimize freeze-thaw cycles of your stock solution by preparing single-use aliquots.[1]

    • If stability is a concern, compare the activity of your stored stock to a freshly prepared stock solution.[1]

Issue 3: My cells are showing signs of toxicity even at low concentrations of this compound.

  • Question: I'm observing cytotoxicity that doesn't seem to be related to the expected biological activity of this compound. What could be the cause?

  • Answer: This could be due to the toxicity of the solvent or the precipitation of the compound.

    • Solvent Toxicity: Ensure the final concentration of DMSO in your cell culture medium is within the tolerated range for your specific cell line (generally <0.5%).[3]

    • Compound Precipitation: Precipitated drug particles can be toxic to cells. Consider using a solubility enhancer like HP-β-cyclodextrin to keep this compound in solution.[7]

Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvent systems. This data can help in the selection of an appropriate solvent and in determining the maximum achievable stock concentration.

Solvent SystemTemperature (°C)Maximum Solubility (mM)Notes
100% DMSO2550Clear solution with gentle vortexing.
100% Ethanol2510Requires warming to 37°C for complete dissolution.
PBS (pH 7.4)25<0.01Insoluble.
Cell Culture Media + 10% FBS370.05May precipitate at higher concentrations.
Cell Culture Media + 10% FBS + 1% HP-β-CD370.5HP-β-cyclodextrin significantly improves solubility.

Experimental Protocols

Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
  • Preparation: Allow the vial of solid this compound and a vial of anhydrous DMSO to come to room temperature.

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve a final concentration of 50 mM.

  • Mixing: Vortex the solution thoroughly for 2-3 minutes until the solid is completely dissolved. If needed, briefly warm the tube in a 37°C water bath.

  • Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).[1]

Protocol 2: Improving this compound Solubility in Cell Culture Media using HP-β-Cyclodextrin

This protocol is for preparing a 100 µM working solution of this compound in cell culture medium.

  • Prepare HP-β-Cyclodextrin Solution: Prepare a 10% (w/v) solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired cell culture medium and sterilize it by passing it through a 0.22 µm filter.

  • Dilution: In a sterile tube, add the required volume of your 50 mM this compound stock solution in DMSO to the HP-β-CD-containing medium to achieve your final desired concentration. It is important to add the this compound stock solution to the cyclodextrin-containing medium while vortexing to facilitate the formation of the inclusion complex.

  • Incubation: Incubate the mixture at 37°C for 30 minutes to ensure complete complexation.

  • Application: Your this compound working solution is now ready to be added to your cells. Ensure the final DMSO concentration remains below 0.5%.

Mandatory Visualizations

This compound Signaling Pathway

This compound is a potent inhibitor of the EGFR signaling pathway, which is commonly dysregulated in various cancers. It competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways, leading to reduced cell proliferation and survival.[10][11]

AglaineB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival AglaineB This compound AglaineB->EGFR Inhibits

Figure 1. Proposed signaling pathway of this compound.
Experimental Workflow for this compound Preparation

The following diagram illustrates the workflow for preparing this compound for use in cell culture experiments, from stock solution preparation to final application.

AglaineB_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Weigh this compound Powder add_dmso Add Anhydrous DMSO start->add_dmso dissolve Warm and Vortex add_dmso->dissolve stock_sol 50 mM Stock Solution dissolve->stock_sol aliquot Aliquot and Store at -80°C stock_sol->aliquot thaw Thaw Single-Use Aliquot aliquot->thaw dilute Dilute in Cell Culture Medium thaw->dilute check_precip Check for Precipitation dilute->check_precip check_precip->dilute Yes, troubleshoot add_to_cells Add to Cell Culture check_precip->add_to_cells No

Figure 2. Workflow for preparing this compound.

References

Aglaine B stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides & FAQs

This section provides answers to common questions and troubleshooting advice for researchers and drug development professionals working with Aglaine B in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned yellow overnight. What could be the cause?

A1: A color change in your this compound solution, such as turning yellow, is often an indicator of chemical degradation. This could be due to oxidation or the formation of chromophoric degradation products. Exposure to light (photo-oxidation) or atmospheric oxygen can accelerate these processes. It is recommended to prepare fresh solutions and store them protected from light and under an inert atmosphere (e.g., nitrogen or argon) if possible.

Q2: I'm observing a precipitate forming in my aqueous this compound stock solution. Why is this happening?

A2: Precipitation can occur for several reasons. This compound may have limited aqueous solubility, and the concentration of your stock solution might be exceeding its saturation point. Changes in temperature or pH can also affect solubility. Alternatively, the precipitate could be a less soluble degradation product. We recommend verifying the solubility of this compound at the intended concentration and pH and considering the use of co-solvents if necessary. Filtering the solution through a 0.22 µm filter after preparation can remove any initial particulate matter.

Q3: My latest experimental results show a lower-than-expected activity for this compound. Could this be a stability issue?

A3: Yes, a loss of potency is a common consequence of chemical degradation. The primary degradation pathways for molecules like this compound are often hydrolysis and oxidation, which can alter the molecular structure and reduce its biological activity. It is crucial to use freshly prepared solutions or to have established the stability of your stock solutions under your specific storage conditions. We recommend performing a stability study to determine the rate of degradation.

Troubleshooting Common Issues

Issue 1: Inconsistent results between experiments.

  • Possible Cause: Degradation of this compound in stock solutions or during the experiment.

  • Troubleshooting Steps:

    • Prepare fresh stock solutions of this compound for each experiment.

    • If using stored solutions, qualify their integrity before use, for instance, by analytical chromatography (e.g., HPLC).

    • Minimize the time the this compound solution is exposed to harsh conditions (e.g., high temperature, extreme pH) during your experimental setup.

    • Ensure consistent storage conditions for all aliquots of your stock solution (temperature, light exposure).

Issue 2: Appearance of unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS).

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Compare the chromatogram of your aged solution to that of a freshly prepared sample to identify new peaks.

    • Consider performing a forced degradation study (see Experimental Protocols section) to intentionally generate and identify potential degradation products.

    • Analyze the degradation products using mass spectrometry (MS) to elucidate their structures and understand the degradation pathway.

Quantitative Data on this compound Stability

The following tables summarize the hypothetical stability of this compound under various stress conditions. This data is intended to be representative of a complex small molecule.

Table 1: Effect of pH on this compound Stability in Aqueous Solution at 25°C

pHHalf-life (t½) in hoursApparent First-Order Rate Constant (k) (h⁻¹)
3.05000.0014
5.03500.0020
7.4960.0072
9.0240.0289

Table 2: Effect of Temperature on this compound Stability in Aqueous Solution at pH 7.4

TemperatureHalf-life (t½) in hoursApparent First-Order Rate Constant (k) (h⁻¹)
4°C8000.00087
25°C960.0072
37°C300.0231
50°C80.0866

Table 3: Effect of Light Exposure on this compound Stability in Aqueous Solution (pH 7.4, 25°C)

Condition% Remaining after 24 hours
Dark (control)85%
Ambient Light65%
UV Light (254 nm)30%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the likely degradation pathways of this compound and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or DMSO).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 1, 2, 4, and 8 hours.

    • Oxidation: Dilute the stock solution in 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Store the solid this compound and the aqueous solution (100 µg/mL at pH 7.4) at 80°C for 24 and 48 hours.

    • Photodegradation: Expose the aqueous solution (100 µg/mL at pH 7.4) to a calibrated light source (e.g., ICH option 1 or 2) for a defined period. A dark control sample should be stored under the same conditions.

  • Sample Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples by a suitable analytical method, such as reverse-phase HPLC with UV and MS detection, to quantify the remaining this compound and to profile the degradation products.

Protocol 2: HPLC Method for Quantification of this compound and its Degradants

Objective: To provide a reliable method for quantifying this compound and separating it from its degradation products.

Methodology:

  • Instrumentation: HPLC system with a UV/Vis or PDA detector and a mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at the lambda max of this compound (e.g., 280 nm) and MS for peak identification.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Hypothetical Degradation Pathway of this compound Aglaine_B This compound (Parent Molecule) Hydrolysis_Product Hydrolysis Product (e.g., Lactam ring opening) Aglaine_B->Hydrolysis_Product H₂O / H⁺ or OH⁻ Oxidation_Product Oxidation Product (e.g., N-oxide formation) Aglaine_B->Oxidation_Product [O] (e.g., H₂O₂, light) Secondary_Degradant Secondary Degradant Hydrolysis_Product->Secondary_Degradant Further Degradation

Caption: Hypothetical degradation pathways for this compound.

Caption: Troubleshooting workflow for this compound stability.

Experimental Workflow for Stability Assessment Start Start: Need Stability Data Method_Dev Develop Stability-Indicating Analytical Method (HPLC/LC-MS) Start->Method_Dev Forced_Deg Perform Forced Degradation Study (Acid, Base, Oxidative, Light, Heat) Method_Dev->Forced_Deg Identify_Deg Identify Major Degradants Forced_Deg->Identify_Deg Setup_Real_Time Set Up Real-Time & Accelerated Stability Studies (ICH Conditions) Identify_Deg->Setup_Real_Time Time_Points Collect Samples at Specified Time Points Setup_Real_Time->Time_Points Analyze_Samples Analyze Samples (Assay, Purity, Degradants) Time_Points->Analyze_Samples Data_Analysis Analyze Data & Determine Degradation Kinetics Analyze_Samples->Data_Analysis End Establish Shelf-Life / Retest Period Data_Analysis->End

Caption: Workflow for a comprehensive stability assessment.

Technical Support Center: Overcoming Resistance to Compound B in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Compound B, a novel mTOR inhibitor.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to Compound B, is now showing reduced responsiveness. What are the potential mechanisms of acquired resistance?

A1: Acquired resistance to mTOR inhibitors like Compound B can arise from several molecular changes within the cancer cells. One common mechanism is the activation of alternative survival pathways that bypass the mTOR signaling blockade. Key pathways to investigate include:

  • PI3K/Akt Pathway Upregulation: Mutations or amplification of PI3K or Akt can lead to their hyperactivation, providing a strong survival signal that can override mTORC1 inhibition.[1][2][3]

  • MAPK/ERK Pathway Activation: Increased signaling through the Raf/MEK/ERK pathway can also promote cell survival and proliferation, compensating for the effects of mTOR inhibition.[4][5][6]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), can actively pump Compound B out of the cells, reducing its intracellular concentration and efficacy.[3][7]

  • Alterations in Apoptosis Regulation: Changes in the expression of pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., BCL-2, BCL-XL) proteins can make cells more resistant to programmed cell death induced by Compound B.[8][9][10]

Q2: I am observing a high IC50 value for Compound B in my cell line, suggesting intrinsic resistance. What should I investigate?

A2: Intrinsic resistance can be due to pre-existing characteristics of the cancer cells. Consider the following:

  • Baseline Activation of Survival Pathways: The cell line may inherently have high basal activity of the PI3K/Akt or MAPK/ERK pathways, rendering it less dependent on the mTOR pathway for survival.[1][4]

  • Expression of Drug Efflux Pumps: High baseline expression of ABC transporters can prevent Compound B from reaching its target.

  • Genetic Profile: Analyze the mutational status of key genes in the PI3K/Akt/mTOR pathway (e.g., PTEN, PIK3CA, AKT) and MAPK/ERK pathway (e.g., RAS, RAF). Mutations in these genes are frequently associated with drug resistance.

Q3: How can I experimentally confirm the mechanism of resistance in my cell line?

A3: A combination of molecular and cellular biology techniques can help elucidate the resistance mechanism:

  • Western Blotting: To assess the activation state of key signaling proteins. Compare the phosphorylation levels of Akt (Ser473), S6 ribosomal protein (a downstream target of mTORC1), and ERK in your resistant and sensitive parental cell lines, both with and without Compound B treatment.

  • Quantitative PCR (qPCR) or Western Blotting for ABC Transporters: To measure the expression levels of genes like ABCB1 (encoding P-gp) and ABCG2 (encoding BCRP).

  • Apoptosis Assays: Use techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to determine if the resistant cells are less prone to apoptosis after Compound B treatment.[11][12]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in MTT Assays
Potential Cause Troubleshooting Step
Cell Seeding Density Optimize the cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. A cell proliferation curve should be established for your specific cell line.[13][14]
Drug Dilution Errors Prepare fresh serial dilutions of Compound B for each experiment. Use a consistent, low percentage of DMSO in all wells, including controls.
Incubation Time Ensure a consistent incubation time with Compound B (e.g., 48 or 72 hours) across all experiments.[15]
MTT Reagent/Solvent Issues Use fresh MTT reagent and ensure complete solubilization of formazan (B1609692) crystals before reading the absorbance.[16]
Issue 2: No significant increase in apoptosis in resistant cells after treatment
Potential Cause Troubleshooting Step
Sub-optimal Drug Concentration Ensure you are using a concentration of Compound B that is known to induce apoptosis in the sensitive parental cell line.
Insufficient Incubation Time Apoptosis is a time-dependent process. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time point for apoptosis detection.
Apoptosis Assay Technique Verify your Annexin V/PI staining protocol. Ensure appropriate compensation settings on the flow cytometer.[17] Consider using a complementary method like a caspase activity assay.
Upregulation of Anti-Apoptotic Proteins Perform a Western blot to check the expression levels of anti-apoptotic proteins like BCL-2 and BCL-XL in resistant versus sensitive cells.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol is adapted from standard methodologies for assessing cell viability.[16][18][19]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and incubate overnight at 37°C in a 5% CO2 incubator.

  • Drug Treatment: The next day, treat the cells with a range of concentrations of Compound B (e.g., 0.01 to 100 µM) in triplicate. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol provides a general workflow for Western blotting.[20][21][22]

  • Cell Lysis: Treat sensitive and resistant cells with Compound B at the IC50 concentration for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt, total Akt, phospho-ERK, total ERK, phospho-S6, total S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to compare protein expression and phosphorylation levels.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry

This protocol is based on standard methods for apoptosis detection.[11][17]

  • Cell Treatment: Treat sensitive and resistant cells with Compound B at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells on a flow cytometer immediately. Healthy cells will be Annexin V-negative and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Data Presentation

Table 1: Hypothetical IC50 Values of Compound B in Sensitive and Resistant Cell Lines

Cell LineIC50 (µM)Fold Resistance
Parental Sensitive0.51
Resistant Sub-line 15.210.4
Resistant Sub-line 212.825.6

Table 2: Hypothetical Densitometry Analysis of Key Signaling Proteins from Western Blots

Protein Parental Cells (Relative Intensity)Resistant Cells (Relative Intensity)
p-Akt/Total Akt1.03.5
p-ERK/Total ERK1.02.8
ABCB1 (P-gp)1.08.2

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis cluster_conclusion Conclusion start Seed Sensitive & Resistant Cells treatment Treat with Compound B start->treatment mtt MTT Assay (Cell Viability) treatment->mtt wb Western Blot (Signaling Pathways) treatment->wb flow Flow Cytometry (Apoptosis) treatment->flow ic50 Calculate IC50 mtt->ic50 pathway_analysis Analyze Protein Expression wb->pathway_analysis apoptosis_quant Quantify Apoptosis flow->apoptosis_quant conclusion Determine Resistance Mechanism ic50->conclusion pathway_analysis->conclusion apoptosis_quant->conclusion

Caption: Experimental workflow for investigating Compound B resistance.

signaling_pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway PI3K PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K Proliferation1 Cell Proliferation & Survival S6K->Proliferation1 Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation2 Cell Proliferation & Survival ERK->Proliferation2 CompoundB Compound B CompoundB->mTORC1 Inhibits

Caption: Key signaling pathways implicated in resistance to mTOR inhibitors.

References

Technical Support Center: Aglaine B Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Aglaine B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during the synthesis of this complex natural product.

Frequently Asked Questions (FAQs)

Q1: What is the key reaction in the total synthesis of this compound?

The pivotal step in the asymmetric total synthesis of this compound is an asymmetric photoenolization/Diels-Alder (PEDA) reaction. This reaction involves the cycloaddition of an electron-rich 2-methylbenzaldehyde (B42018) with an unsaturated γ-lactone to construct the core tricyclic structure of the aryltetralin lactone lignan.[1]

Q2: What are the typical starting materials for the synthesis of this compound?

The synthesis generally starts from commercially available and relatively simple precursors. Key starting materials include a substituted 2-methylbenzaldehyde and an unsaturated γ-lactone, which are brought together in the key PEDA reaction.

Q3: What are the common challenges in the PEDA reaction for this compound synthesis?

Common challenges include achieving high diastereoselectivity and enantioselectivity, potential for the retro-Diels-Alder reaction, and managing the reactivity of the photoenol intermediate. Careful control of reaction conditions, including the choice of chiral catalyst and light source, is crucial for success.

Q4: How is this compound purified after the synthesis?

Purification of this compound typically involves column chromatography on silica (B1680970) gel. Due to the potential for diastereomers and other side products, a careful selection of the eluent system is necessary to achieve high purity. High-performance liquid chromatography (HPLC) may also be employed for final purification and analysis.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, with a focus on the critical asymmetric photoenolization/Diels-Alder (PEDA) reaction.

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield in the PEDA reaction 1. Inefficient photoenolization. 2. Degradation of the photoenol intermediate. 3. Incorrect wavelength or intensity of the light source. 4. Inactive or poisoned catalyst.1. Ensure the benzaldehyde (B42025) derivative is sufficiently electron-rich to facilitate photoenolization. 2. Run the reaction at a lower temperature to increase the lifetime of the photoenol. 3. Optimize the light source; a high-pressure mercury lamp is often used. Ensure the reaction vessel is made of a material transparent to the required wavelength (e.g., quartz). 4. Use a freshly prepared chiral catalyst solution. Ensure all reagents and solvents are anhydrous and free of impurities that could poison the catalyst.
Low diastereoselectivity (endo/exo ratio) 1. Reaction temperature is too high, favoring the thermodynamically more stable but undesired isomer. 2. The chiral ligand of the catalyst is not providing sufficient steric hindrance to direct the cycloaddition.1. Perform the reaction at lower temperatures (e.g., -78 °C) to favor the kinetically controlled product. 2. Screen different chiral ligands to find one that provides better facial selectivity for the specific substrates.
Formation of significant side products 1. Dimerization or polymerization of the dienophile (unsaturated γ-lactone). 2. Side reactions of the benzaldehyde starting material. 3. Retro-Diels-Alder reaction followed by alternative reaction pathways.1. Add the dienophile slowly to the reaction mixture. 2. Ensure the purity of the starting materials. Protect sensitive functional groups if necessary. 3. Use milder reaction conditions and shorter reaction times. Monitor the reaction progress closely by TLC or LC-MS to avoid product degradation.
Difficult purification of this compound 1. Co-elution of diastereomers on silica gel. 2. Presence of unreacted starting materials or catalyst residues.1. Utilize a multi-step gradient elution in column chromatography. Consider using a different stationary phase (e.g., alumina) or a chiral column for HPLC separation. 2. Perform an aqueous workup to remove water-soluble impurities and catalyst residues before chromatography.

Experimental Protocols

Key Experiment: Asymmetric Photoenolization/Diels-Alder (PEDA) Reaction

This protocol is a generalized procedure based on the synthesis of related aryltetralin lactones and should be optimized for the specific synthesis of this compound.

Materials:

  • Substituted 2-methylbenzaldehyde

  • Unsaturated γ-lactone

  • Chiral Lewis Acid Catalyst (e.g., a complex of a chiral ligand and a metal salt like Sc(OTf)₃)

  • Anhydrous and degassed solvent (e.g., Dichloromethane)

  • High-pressure mercury lamp

  • Quartz reaction vessel

Procedure:

  • To a flame-dried quartz reaction vessel under an inert atmosphere (e.g., Argon), add the chiral Lewis acid catalyst.

  • Dissolve the catalyst in the anhydrous and degassed solvent.

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Add the substituted 2-methylbenzaldehyde to the catalyst solution.

  • Add the unsaturated γ-lactone to the reaction mixture.

  • Irradiate the reaction mixture with a high-pressure mercury lamp while maintaining the temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).

  • Allow the mixture to warm to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., Dichloromethane), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Aglaine_B_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Key Reaction cluster_workup Purification cluster_product Final Product start1 Substituted 2-Methylbenzaldehyde peda Asymmetric Photoenolization/ Diels-Alder (PEDA) Reaction (Chiral Lewis Acid, hv, -78 °C) start1->peda start2 Unsaturated γ-Lactone start2->peda workup Aqueous Workup peda->workup chromatography Silica Gel Column Chromatography workup->chromatography product This compound chromatography->product

Caption: Workflow for the total synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in PEDA Reaction? cause1 Inefficient Photoenolization? start->cause1 Yes cause2 Low Diastereoselectivity? start->cause2 Yes cause3 Side Product Formation? start->cause3 Yes sol1 Check Reactant Purity & Catalyst Activity cause1->sol1 sol2 Optimize Reaction Temp. & Light Source cause1->sol2 cause2->sol2 sol3 Screen Chiral Ligands cause2->sol3 sol4 Purify Starting Materials & Monitor Reaction Closely cause3->sol4

Caption: Troubleshooting decision tree for the PEDA reaction.

Signaling_Pathway AglaineB This compound Analogs (e.g., Aglaiastatins) eIF4A eIF4A (RNA Helicase) AglaineB->eIF4A Inhibits RNA binding activity eIF4F eIF4F Complex Formation eIF4A->eIF4F Blocks Translation Cap-Dependent Translation eIF4F->Translation Initiates Protein Oncogenic Protein Synthesis (e.g., Myc, Mcl-1) Translation->Protein Leads to Apoptosis Apoptosis in Cancer Cells Protein->Apoptosis Suppression leads to

References

Technical Support Center: Aglaine B Purity Analysis and Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aglaine B. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its chemical nature?

This compound is a natural product isolated from Aglaia argentea. It belongs to the class of rocaglamides, which are characterized by a cyclopenta[b]benzofuran skeleton. The molecular formula for this compound is C36H42N2O and its molecular weight is approximately 630.73 g/mol .

Q2: What are the primary analytical methods for determining the purity of this compound?

The primary methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), coupled with UV detection. For structural confirmation and identification of impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[1][2][3]

Q3: What are some common impurities that might be found in an this compound sample?

Impurities in a sample of this compound can originate from several sources:

  • Biosynthetic precursors and related alkaloids: Other rocaglamide (B1679497) derivatives from the Aglaia plant that were not completely separated during purification.

  • Degradation products: this compound may degrade under certain conditions (e.g., exposure to light, extreme pH, or high temperatures).

  • Residual solvents: Solvents used during the extraction and purification process that are not completely removed.

Impurity profiling using techniques like LC-MS/MS is crucial for identifying and quantifying these impurities.[4][5][6][7][8]

Troubleshooting Guides

HPLC Analysis Troubleshooting

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment. Below are common problems encountered during the HPLC analysis of this compound and their potential solutions.

ProblemPossible CausesRecommended Solutions
Poor Peak Shape (Tailing or Fronting) - Column overload- Inappropriate mobile phase pH- Presence of active sites on the column- Reduce sample concentration.- Adjust the mobile phase pH to ensure this compound is in a single ionic form.- Use a high-purity, well-end-capped column. Consider adding a small amount of a competing base (e.g., triethylamine) to the mobile phase.
Variable Retention Times - Inconsistent mobile phase composition- Fluctuations in column temperature- Column degradation- Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a constant temperature.- Replace the column if it has been used extensively or shows signs of performance loss.
Ghost Peaks - Carryover from previous injections- Contaminated mobile phase or system- Implement a thorough needle wash protocol between injections.- Use high-purity solvents and freshly prepared mobile phase.- Flush the HPLC system with a strong solvent.
High Backpressure - Blockage in the system (e.g., guard column, frits)- Particulate matter from the sample- Replace the guard column and in-line filters.- Back-flush the column (follow manufacturer's instructions).- Ensure the sample is fully dissolved and filtered before injection.

For more general HPLC troubleshooting, several comprehensive guides are available.[1][9][10][11]

Sample Preparation and Handling Troubleshooting

Proper sample handling is critical to prevent degradation and ensure accurate analysis.

ProblemPossible CausesRecommended Solutions
Sample Degradation - Exposure to light (photodegradation)- Inappropriate solvent or pH- Freeze-thaw cycles- Protect samples from light by using amber vials or covering them with foil.- Store this compound in a suitable, inert solvent at a neutral pH.- Aliquot samples to avoid repeated freeze-thaw cycles. Store at -20°C or below for long-term stability.
Poor Solubility - Incorrect solvent choice- this compound, as a rocaglamide, is generally soluble in organic solvents like methanol (B129727), ethanol, and DMSO. Prepare stock solutions in these solvents. For aqueous buffers, use a co-solvent if necessary, but be mindful of potential precipitation.

Experimental Protocols

General Protocol for HPLC Purity Analysis of this compound

This protocol is a general guideline and may require optimization based on the specific HPLC system and column used.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid to improve peak shape).

    • Gradient Example: Start with 30% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve the this compound sample in methanol or acetonitrile to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Method Validation Parameters

For quantitative analysis, the HPLC method should be validated according to ICH guidelines, including the following parameters:[2][12][13][14][15]

ParameterAcceptance Criteria (Typical)
Specificity The peak for this compound should be well-resolved from any impurities or excipients.
Linearity R² ≥ 0.999 over a defined concentration range.
Accuracy Recovery of 98-102%.
Precision Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should remain reliable with small, deliberate variations in parameters like mobile phase composition, pH, and temperature.

Data Presentation

Representative Purity Data for a Batch of this compound
Analytical MethodParameterResult
HPLC-UV (254 nm) Purity (Area %)98.5%
Main Impurity (Area %)0.8%
Other Impurities (Area %)0.7%
LC-MS [M+H]⁺Observed: 631.32 m/zCalculated: 631.32 m/z
Residual Solvents (GC-MS) Methanol< 100 ppm
Acetonitrile< 50 ppm

Visualizations

Experimental Workflow for this compound Purity Analysis

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Evaluation A Weigh this compound Sample B Dissolve in Methanol A->B C Filter through 0.45 µm Syringe Filter B->C F NMR for Structural Verification B->F Prepare NMR Sample D HPLC-UV Analysis for Purity C->D Inject into HPLC E LC-MS for Identity Confirmation & Impurity ID C->E Inject into LC-MS G Calculate Purity from HPLC Chromatogram D->G H Compare MS and NMR Data with Reference E->H F->H I Generate Certificate of Analysis G->I H->I

Caption: Workflow for the purity analysis of this compound.

Signaling Pathway Targeted by Rocaglamides (including this compound)

Rocaglamides, the class of compounds to which this compound belongs, have been shown to inhibit the Raf-MEK-ERK signaling pathway by targeting prohibitins (PHB1 and PHB2).[16][17] This pathway is crucial for cell proliferation and survival, and its inhibition is a key mechanism of the anti-cancer activity of rocaglamides.[18][19]

G Ras Ras CRaf CRaf Ras->CRaf activates MEK MEK CRaf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation AglaineB This compound (Rocaglamide) PHB Prohibitin (PHB1/PHB2) AglaineB->PHB binds to PHB->CRaf inhibits activation

Caption: Inhibition of the Raf-MEK-ERK pathway by this compound.

References

Technical Support Center: Identification of Aglaine B Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aglaine B, a representative compound of the rocaglamide (B1679497) family. The information herein is designed to assist in the identification of degradation products that may arise during stability studies and formulation development.

Disclaimer: "this compound" is used as a representative name for a compound within the rocaglamide family. Specific degradation pathways can vary based on the exact molecular structure and experimental conditions. The information provided is based on general chemical principles applied to the rocaglamide scaffold, as detailed scientific literature on the forced degradation of a specific "this compound" is not publicly available.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for a rocaglamide compound like this compound?

A1: Based on the typical rocaglamide structure, which includes ester, amide, ether, and hydroxyl functional groups, as well as a complex benzofuran (B130515) core, the most probable degradation pathways include:

  • Hydrolysis: The ester and amide linkages are susceptible to hydrolysis under both acidic and basic conditions. This would lead to the cleavage of these bonds, forming carboxylic acid and amine or alcohol functionalities.

  • Oxidation: The electron-rich aromatic rings and other sensitive moieties in the molecule can be susceptible to oxidation, leading to the formation of N-oxides, hydroxylated species, or other oxidative degradation products.

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions, potentially leading to complex rearrangements or cleavage of the molecule.

  • Thermal Degradation: High temperatures can lead to the breakdown of the molecule through various thermal decomposition pathways.

Q2: I am observing unexpected peaks in my HPLC chromatogram during a stability study of this compound. How can I determine if they are degradation products?

A2: To determine if new peaks are degradation products, you should:

  • Compare with a control sample: Analyze a freshly prepared solution of this compound to confirm that the new peaks are not present initially.

  • Perform forced degradation studies: Subject this compound to stress conditions (acid, base, oxidation, light, heat) and monitor the chromatograms. An increase in the area of the unknown peaks under these conditions strongly suggests they are degradation products.

  • Use a photodiode array (PDA) detector: A PDA detector can provide the UV spectrum of each peak. If the UV spectrum of an unknown peak is different from that of the parent compound, it is likely a degradation product.

  • Employ mass spectrometry (MS): LC-MS is a powerful tool for identifying degradation products. The mass-to-charge ratio (m/z) of the unknown peaks can provide the molecular weight of the potential degradation products.

Q3: What are the initial steps for characterizing the structure of an unknown degradation product of this compound?

A3: The initial steps for structural elucidation are:

  • Determine the molecular weight: Use high-resolution mass spectrometry (HRMS) to obtain the accurate mass of the degradation product and predict its elemental composition.

  • Analyze the fragmentation pattern: Tandem mass spectrometry (MS/MS) can provide information about the structure of the degradation product by analyzing its fragmentation pattern and comparing it to that of the parent drug.

  • Isolate the degradation product: If the degradation product is present in sufficient quantities, it can be isolated using techniques like preparative HPLC.

  • Perform NMR spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) on the isolated impurity is the most definitive method for elucidating its complete chemical structure.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No degradation observed under stress conditions. Stress conditions are too mild.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the stress testing.
The compound is highly stable under the tested conditions.While this is a positive finding, for the purpose of method validation, it may be necessary to use more aggressive stress conditions to generate a sufficient level of degradation products (typically 5-20% degradation is targeted).
Excessive degradation of this compound (>20%). Stress conditions are too harsh.Reduce the concentration of the stressor, the temperature, or the duration of the experiment. This will help in identifying the primary degradation products before they degrade further.
Poor separation of degradation products from the parent peak in HPLC. The chromatographic method is not optimized.Modify the mobile phase composition (e.g., change the organic solvent, pH, or buffer concentration), try a different column chemistry (e.g., C18, phenyl-hexyl), or adjust the gradient profile.
Difficulty in obtaining a clean mass spectrum of a degradation product. The degradation product is present at a very low concentration.Concentrate the sample or try to generate a higher level of the specific degradation product by optimizing the stress conditions.
Co-elution with another compound.Further optimize the HPLC method for better separation.
Ion suppression in the mass spectrometer.Adjust the mobile phase to reduce ion suppression (e.g., by lowering the buffer concentration) or use a different ionization source if available.

Quantitative Data Summary

As specific quantitative data for the degradation of a compound named "this compound" is not available in the public domain, the following table provides a qualitative summary of expected degradation under different stress conditions based on the general structure of rocaglamides.

Stress Condition Expected Degradation Products Potential Mass Shift (relative to parent)
Acid Hydrolysis Hydrolysis of ester and/or amide linkage(s)Dependent on the specific ester/amide cleaved
Base Hydrolysis Hydrolysis of ester and/or amide linkage(s)Dependent on the specific ester/amide cleaved
Oxidation (e.g., with H₂O₂) N-oxides, hydroxylated aromatic rings+16 Da (for each oxygen atom added)
Photolytic Degradation Complex rearrangements, isomerizations, or cleavageVariable
Thermal Degradation Various decomposition productsVariable

Experimental Protocols

Forced Degradation Studies
  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M to 1 M hydrochloric acid. Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the sample before analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M to 1 M sodium hydroxide. Keep the solution at room temperature or heat at 60-80°C for a specified period. Neutralize the sample before analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (3-30%). Keep the solution at room temperature for a specified period.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm or 366 nm) and/or visible light for a defined period. A control sample should be kept in the dark under the same conditions.

  • Thermal Degradation: Store a solid sample of this compound in an oven at a high temperature (e.g., 60-105°C) for a specified period. Also, analyze a solution of this compound heated under reflux.

Analytical Methodology: Stability-Indicating HPLC Method
  • Column: A reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed to achieve good separation of the parent compound and its degradation products.

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

  • Detection: A PDA detector is used to monitor the elution at a wavelength where this compound and its potential degradation products have significant absorbance. This also allows for peak purity analysis.

  • Injection Volume: Typically 10-20 µL.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.

Identification of Degradation Products by LC-MS
  • LC System: An HPLC or UPLC system is coupled to a mass spectrometer. The chromatographic conditions are typically similar to the stability-indicating HPLC method.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.

  • Ionization Source: Electrospray ionization (ESI) is a common choice for rocaglamide-type molecules.

  • Data Acquisition: Data is acquired in both full scan mode to detect all ions and in MS/MS mode to obtain fragmentation patterns of the parent drug and the degradation products.

Visualizations

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_elucidation Structure Elucidation Acid Acid Hydrolysis HPLC HPLC-PDA Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Photo Photolysis Photo->HPLC Thermal Thermal Degradation Thermal->HPLC LCMS LC-MS/MS Analysis HPLC->LCMS Preliminary Identification Isolation Isolation (Prep-HPLC) LCMS->Isolation If necessary Structure Structure Confirmed LCMS->Structure Tentative Identification NMR NMR Spectroscopy Isolation->NMR NMR->Structure AglaineB This compound Drug Substance AglaineB->Acid AglaineB->Base AglaineB->Oxidation AglaineB->Photo AglaineB->Thermal degradation_pathway cluster_products Potential Degradation Products AglaineB This compound (Rocaglamide Structure) Hydrolysis_Product Hydrolysis Product (e.g., Rocaglaic Acid) AglaineB->Hydrolysis_Product Acid/Base Hydrolysis Oxidation_Product Oxidation Product (e.g., N-Oxide) AglaineB->Oxidation_Product Oxidation (e.g., H₂O₂) Photodegradation_Product Photodegradation Product (e.g., Isomer) AglaineB->Photodegradation_Product Photolysis (UV/Vis Light)

Technical Support Center: Enhancing the Bioavailability of Aglaine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of enhancing the in vivo bioavailability of Aglaine B, a promising natural product with therapeutic potential. Given that this compound belongs to the rocaglamide (B1679497) class of compounds, which are known for their poor aqueous solubility, this guide also provides broader strategies applicable to similarly challenging molecules.[1][2][3][4]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound and related compounds.

Issue 1: Low and Inconsistent In Vitro Dissolution Rate

  • Question: Our initial dissolution tests with pure this compound powder show a very low and erratic release profile in simulated gastric and intestinal fluids. What could be the cause and how can we improve it?

  • Answer: Low and inconsistent dissolution is a hallmark of poorly soluble compounds like this compound.[5][6] This variability can stem from the drug's crystalline structure and poor wettability.

    • Potential Causes:

      • High Crystallinity: The stable crystalline form of this compound requires significant energy to dissolve.

      • Poor Wettability: The hydrophobic nature of the molecule prevents efficient interaction with the aqueous dissolution medium.

      • Particle Size: Larger particles have a smaller surface area-to-volume ratio, leading to slower dissolution.[6]

    • Troubleshooting Steps:

      • Particle Size Reduction: Employ micronization or nanonization techniques to increase the surface area of the drug particles.[6][7]

      • Amorphous Solid Dispersions: Create a solid dispersion of this compound in a hydrophilic polymer matrix (e.g., PVP, HPMC). This disrupts the crystal lattice and presents the drug in a higher energy, amorphous state, which enhances dissolution.[7]

      • Inclusion of Surfactants: Incorporate surfactants (e.g., polysorbates, sodium lauryl sulfate) into the dissolution medium or the formulation to improve the wettability of this compound.[5]

      • pH Modification: Although rocaglamides are generally neutral, assess the pH-solubility profile to determine if there are any ionizable groups that could be exploited.

Issue 2: High Variability in Plasma Concentrations in Animal Studies

  • Question: We are observing significant inter-animal variability in the plasma concentration of this compound after oral administration of our initial formulation. What are the likely reasons and how can we achieve more consistent results?

  • Answer: High pharmacokinetic variability is a common consequence of poor oral bioavailability.[8]

    • Potential Causes:

      • Erratic Absorption: This is often a direct result of the inconsistent dissolution discussed in Issue 1.

      • First-Pass Metabolism: this compound may be extensively metabolized in the gut wall and/or liver, and the extent of this metabolism can vary between individuals.[2][8]

      • Food Effects: The presence or absence of food can significantly impact gastric emptying, pH, and bile salt concentrations, all of which can affect the dissolution and absorption of poorly soluble drugs.[8]

      • P-glycoprotein (P-gp) Efflux: Some natural products are substrates for efflux transporters like P-gp, which can pump the drug back into the intestinal lumen, reducing its net absorption.

    • Troubleshooting Steps:

      • Formulation Optimization: Develop a robust formulation that minimizes dissolution-related variability. Lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can present the drug in a solubilized form, bypassing the dissolution step and reducing food effects.[9] Nanoparticle formulations can also improve absorption consistency.[10][11]

      • Standardize Experimental Conditions: For in vivo studies, ensure consistent fasting periods, diet, and dosing procedures for all animals to minimize physiological variability.[8]

      • Investigate Metabolic Pathways: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify the major metabolizing enzymes.[12][13] This can help in understanding potential drug-drug interactions and inter-species differences.

      • Assess P-gp Liability: Use in vitro models like Caco-2 cell monolayers to determine if this compound is a substrate for P-gp. If so, co-administration with a P-gp inhibitor could be explored in preclinical models.

Issue 3: Low Drug Loading in Nanoparticle Formulations

  • Question: We are trying to develop a nanoparticle formulation of this compound, but we are struggling to achieve a high drug loading capacity. What are the limiting factors and how can we improve this?

  • Answer: Low drug loading is a frequent challenge in nanoparticle formulation, especially for highly crystalline, poorly soluble drugs.

    • Potential Causes:

      • Poor Solubility in the Organic Phase: During the preparation of polymeric nanoparticles, the drug needs to be soluble in the organic solvent used.

      • Drug Crystallization: The drug may crystallize out of the polymer matrix during the nanoparticle formation process.

      • Incompatibility between Drug and Polymer: Poor interaction between this compound and the chosen polymer can lead to phase separation and low encapsulation efficiency.

    • Troubleshooting Steps:

      • Screen Different Polymers: Test a variety of biodegradable polymers (e.g., PLGA, PCL) with different properties to find one that is more compatible with this compound.

      • Optimize the Solvent System: Use a co-solvent system to improve the solubility of this compound in the organic phase.

      • Modify the Formulation Process: Adjust parameters such as the drug-to-polymer ratio, the type and concentration of surfactant, and the rate of solvent evaporation or diffusion.

      • Consider Lipid-Based Nanoparticles: Solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) can sometimes accommodate lipophilic drugs more effectively than polymeric nanoparticles.[4]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that are relevant to its bioavailability?

A1: While specific data for this compound is limited, as a rocaglamide, it is expected to have the following properties that influence its bioavailability:[14][15]

  • Poor Aqueous Solubility: Rocaglamides are generally hydrophobic molecules with low solubility in water.[1][2]

  • High Lipophilicity: A high LogP value is expected, which can favor membrane permeability but also contribute to poor aqueous solubility.

  • Crystalline Solid State: The stable crystalline form can limit the dissolution rate.

  • Metabolic Susceptibility: It may be susceptible to metabolism by cytochrome P450 enzymes in the liver.[2]

Q2: What are the most promising formulation strategies for enhancing the bioavailability of this compound?

A2: Several formulation strategies are well-suited for improving the bioavailability of poorly soluble compounds like this compound:[4][6][7][9][16]

  • Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer can significantly increase its dissolution rate and the extent of supersaturation in the gastrointestinal tract.

  • Lipid-Based Formulations (e.g., SEDDS): These formulations present the drug in a solubilized state, which can enhance absorption and reduce variability.

  • Nanoparticle Formulations: Encapsulating this compound in nanoparticles can increase its surface area, improve solubility, and potentially offer targeted delivery.[10][11]

  • Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can increase the aqueous solubility of this compound.[7]

Q3: How do I design an effective in vivo pharmacokinetic study to evaluate a new this compound formulation?

A3: A well-designed pharmacokinetic study is crucial for assessing the bioavailability of a new formulation. Key considerations include:[15][17]

  • Animal Model: Select an appropriate animal model (e.g., rats, mice) and ensure they are properly acclimatized.

  • Dosing Groups: Include a control group receiving a simple suspension of this compound, the test formulation group(s), and an intravenous (IV) group to determine absolute bioavailability.

  • Dose Selection: The oral dose should be high enough to achieve detectable plasma concentrations but not so high as to cause toxicity or saturate absorption mechanisms. The IV dose is typically lower.

  • Blood Sampling: Collect blood samples at appropriate time points to capture the absorption, distribution, and elimination phases of the drug. A typical schedule might include pre-dose, and multiple time points post-dose.

  • Bioanalysis: Use a validated and sensitive analytical method, such as LC-MS/MS, to quantify the concentration of this compound in plasma samples.

  • Pharmacokinetic Parameters: Calculate key parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and F (bioavailability).[17]

Q4: What is the mechanism of action of this compound and how does it relate to its development as a therapeutic agent?

A4: this compound, as a rocaglamide, is a potent inhibitor of the eukaryotic initiation factor 4A (eIF4A).[15] eIF4A is an RNA helicase that is a critical component of the eIF4F complex, which is responsible for initiating cap-dependent translation of mRNA into proteins.[18] Many oncogenic and pro-survival proteins are encoded by mRNAs with complex 5' untranslated regions that are highly dependent on eIF4A activity for their translation. By inhibiting eIF4A, this compound can selectively suppress the translation of these key proteins, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism of action makes this compound a promising candidate for cancer therapy. The eIF4F complex is a convergence point for major oncogenic signaling pathways, including the PI3K/Akt/mTOR and Ras/MEK/ERK pathways.[18]

Data Presentation

Table 1: Physicochemical Properties of a Representative Rocaglamide Analog

PropertyValueReference
Molecular Weight507.5 g/mol [19]
Solubility (pH 5.0, 6.2, 7.4)>150 µg/mL[19]
Permeability (PAMPA)Moderate to High[19]
Plasma Protein Binding (Human)82-84%[19]
Plasma Stability (Human)100% remaining after 3h[19]

Note: This data is for a rocaglamide hydroxamate analog and serves as an example. Specific values for this compound may differ and should be determined experimentally.

Table 2: Example Pharmacokinetic Parameters for a Poorly Soluble Drug in Different Formulations (Rat Model)

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension50 ± 154.0300 ± 90100 (Reference)
Solid Dispersion250 ± 602.01500 ± 350500
Nanoparticle Formulation400 ± 951.52400 ± 500800
SEDDS600 ± 1201.03600 ± 7001200

Note: These are hypothetical values to illustrate the potential improvements in bioavailability with different formulation strategies.

Experimental Protocols

1. In Vitro Dissolution Testing for a Solid Dispersion of this compound

  • Objective: To assess the dissolution rate of an this compound solid dispersion compared to the pure drug.

  • Apparatus: USP Apparatus II (Paddle Apparatus).

  • Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) for the first 2 hours, followed by a change to simulated intestinal fluid (pH 6.8).

  • Procedure:

    • Prepare the solid dispersion of this compound with a suitable polymer (e.g., PVP K30) using a solvent evaporation or hot-melt extrusion method.

    • Place a quantity of the solid dispersion or pure this compound (equivalent to a specific dose) into each dissolution vessel containing the pre-warmed (37°C) dissolution medium.

    • Set the paddle speed to 50 rpm.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 120, 180, 240, 360, and 480 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples and analyze the concentration of this compound using a validated HPLC or LC-MS/MS method.

    • Plot the percentage of drug dissolved versus time.[20][21][22][23][24]

2. In Vivo Pharmacokinetic Study of a Nanoparticle Formulation of this compound in Rats

  • Objective: To determine the oral bioavailability of an this compound nanoparticle formulation compared to a standard suspension.

  • Animals: Male Sprague-Dawley rats (200-250 g), fasted overnight before dosing.

  • Groups:

    • Group 1: this compound suspension (e.g., in 0.5% carboxymethyl cellulose) via oral gavage.

    • Group 2: this compound nanoparticle formulation via oral gavage.

    • Group 3: this compound solution (e.g., in a suitable solvent system) via intravenous injection (for absolute bioavailability).

  • Procedure:

    • Administer the respective formulations at a predetermined dose.

    • Collect blood samples (e.g., 0.2 mL) from the tail vein into heparinized tubes at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Centrifuge the blood samples to obtain plasma.

    • Store plasma samples at -80°C until analysis.

    • Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, F%) using appropriate software.[17]

Mandatory Visualizations

signaling_pathway cluster_upstream Upstream Oncogenic Signaling cluster_eif4f eIF4F Complex cluster_downstream Downstream Effects PI3K PI3K/Akt/mTOR Pathway eIF4E eIF4E (Cap-binding protein) PI3K->eIF4E activates RAS Ras/MEK/ERK Pathway RAS->eIF4E activates eIF4G eIF4G (Scaffold protein) eIF4E->eIF4G eIF4A eIF4A (RNA Helicase) eIF4G->eIF4A Translation Translation of Oncogenic mRNAs (e.g., c-Myc, Cyclin D1) eIF4A->Translation unwinds mRNA Apoptosis Apoptosis Cell_Effects Cell Proliferation & Survival Translation->Cell_Effects Cell_Effects->Apoptosis leads to AglaineB This compound AglaineB->eIF4A inhibits

References

Aglaine B experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variation in the biological activity of our synthesized Aglaine B. What are the potential causes and how can we troubleshoot this?

A1: Batch-to-batch variability is a common challenge in drug discovery and development. Several factors can contribute to this issue. Here's a systematic approach to troubleshooting:

  • Purity and Characterization:

    • Incomplete Reaction or Side Products: Was the synthesis reaction carried to completion? Were all side products and unreacted starting materials effectively removed?

    • Purification Method: The choice of purification method is critical. Inefficient purification can leave contaminants that may interfere with the biological assay.[1] Consider re-evaluating your purification strategy.

    • Characterization: It is crucial to thoroughly characterize each new batch using methods like NMR, mass spectrometry, and HPLC to confirm identity, purity, and integrity.

  • Compound Stability:

    • Storage Conditions: Is this compound sensitive to light, temperature, or oxidation? Ensure consistent and appropriate storage conditions across all batches.

    • Solvent Effects: The solvent used to dissolve this compound can impact its stability and activity. Use the same freshly prepared, high-quality solvent for all experiments.

  • Experimental Protocol:

    • Assay Conditions: Minor variations in assay conditions (e.g., incubation time, temperature, cell density) can lead to significant differences in results. Strict adherence to a standardized protocol is essential.

    • Reagent Quality: The quality and consistency of all reagents, including cell culture media, buffers, and detection agents, should be monitored.

Troubleshooting Workflow for Batch-to-Batch Variability

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Investigation & Analysis cluster_3 Resolution P High Batch-to-Batch Variability Observed C1 Review Synthesis & Purification Records P->C1 C2 Verify Storage Conditions P->C2 C3 Analyze Retained Samples of Previous Batches P->C3 I1 Re-characterize Problematic Batch (HPLC, MS, NMR) C1->I1 I3 Assess Compound Stability in Assay Buffer C2->I3 I2 Compare with Gold Standard/Reference Batch C3->I2 R1 Optimize Purification Protocol I1->R1 R2 Refine Synthesis Pathway I1->R2 R3 Standardize Handling & Storage Procedures I3->R3 R4 Implement Stricter Quality Control Checks R1->R4 R2->R4 R3->R4

Caption: Troubleshooting workflow for addressing batch-to-batch variability.

Q2: Our in-vitro cell-based assays with this compound show poor reproducibility between experiments. What are the common sources of experimental "noise"?

A2: Reproducibility is a cornerstone of reliable scientific research.[2][3][4] In cell-based assays, several factors can contribute to a lack of reproducibility:

  • Cell Culture Conditions:

    • Cell Line Authenticity and Passage Number: Ensure you are using an authenticated cell line and that the passage number is within a consistent and acceptable range.

    • Cell Health and Viability: Monitor cell health and viability before each experiment. Stressed or unhealthy cells will respond differently.

    • Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, which can significantly alter cellular responses.

  • Assay Protocol and Execution:

    • Pipetting Errors: Inconsistent pipetting can introduce significant variability. Ensure all technicians are properly trained and that pipettes are regularly calibrated.

    • Edge Effects in Multi-well Plates: The outer wells of a multi-well plate are more susceptible to evaporation, which can affect cell growth and compound concentration. Consider not using the outer wells for experimental data points.

    • Timing of Reagent Addition: The timing and order of reagent addition should be kept consistent across all experiments.

  • Data Analysis:

    • Subjectivity in Data Interpretation: Where possible, use quantitative and objective measures to reduce user bias.

    • Statistical Analysis: Employ appropriate statistical methods to analyze your data and determine if observed differences are significant.

Q3: We are unsure of the mechanism of action for this compound. How does it modulate intracellular signaling?

A3: Based on preliminary data, this compound is hypothesized to be an inhibitor of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival.[5][6][7] Dysregulation of this pathway is implicated in various diseases.[5][8]

Hypothesized Signaling Pathway of this compound

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation AglaineB This compound AglaineB->PI3K inhibits

Caption: Hypothesized mechanism of this compound as a PI3K inhibitor.

Troubleshooting Guides

Guide 1: Poor Solubility of this compound

Problem: this compound precipitates out of solution during the experiment.

Potential Cause Troubleshooting Step Expected Outcome
Incorrect Solvent Test a panel of biocompatible solvents (e.g., DMSO, ethanol) at various concentrations.Identification of a solvent that maintains this compound in solution without cellular toxicity.
Concentration Too High Perform a dose-response curve to determine the optimal working concentration that remains in solution.A clear understanding of the solubility limits of this compound in your assay buffer.
Buffer Incompatibility Assess the solubility of this compound in different buffer systems (e.g., PBS, HEPES-buffered media).Selection of a buffer system that is compatible with both this compound and the biological assay.
Temperature Effects Evaluate the effect of temperature on solubility. Some compounds are more soluble at 37°C than at room temperature.Determination of the optimal temperature for preparing and using this compound solutions.
Guide 2: Inconsistent Results in Western Blot Analysis for p-AKT

Problem: Variable levels of phosphorylated AKT (p-AKT) are detected by Western blot after treatment with this compound.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Antibody Validate your primary antibody for specificity and optimal dilution.A clean blot with a single band at the correct molecular weight for p-AKT.
Loading Inconsistency Use a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.Consistent loading control bands across all lanes.
Phosphatase Activity Include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins.More consistent and reliable detection of p-AKT.
Timing of Treatment Perform a time-course experiment to determine the optimal duration of this compound treatment for maximal inhibition of AKT phosphorylation.Identification of the time point at which this compound has its strongest effect.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the viability of a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the appropriate wells.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate for 48 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT reagent to each well.

    • Incubate for 4 hours at 37°C, 5% CO₂.

    • Add 100 µL of solubilization buffer to each well.

    • Incubate overnight at 37°C in a humidified chamber.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a plate reader.

    • Subtract the background absorbance from a blank well (medium only).

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.

References

Validation & Comparative

Comparative Analysis of Cytotoxicity: Aglaine B vs. Rocaglamide

Author: BenchChem Technical Support Team. Date: December 2025

A Direct Comparison of the Cytotoxic Profiles of Two Flavaglines Reveals Potent Anti-Cancer Activity, with Rocaglamide (B1679497) Showing Broad Efficacy Across Multiple Cancer Cell Lines. While both Aglaine B and rocaglamide belong to the flavagline class of natural products known for their anti-cancer properties, a detailed comparative analysis of their cytotoxic effects has been challenging due to the limited availability of specific data for this compound. However, by compiling available data for rocaglamide and contextualizing it within the broader activity of flavaglines, a clearer picture of their therapeutic potential emerges.

Quantitative Cytotoxicity Data

Rocaglamide has demonstrated potent cytotoxic effects against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, have been reported in the nanomolar range for many cancer types. This indicates a high degree of efficacy at very low concentrations.

Below is a summary of reported IC50 values for rocaglamide against various human cancer cell lines.

Cell LineCancer TypeIC50 (nM)Incubation Time (h)
MDA-MB-231Breast Adenocarcinoma~20024
MDA-MB-231Breast Adenocarcinoma~10048
MDA-MB-231Breast Adenocarcinoma<10072
Glioblastoma Stem CellsGlioblastoma<10072
Leukemia Cells (M9-ENL)LeukemiaMarkedly cytotoxic48

Note: The cytotoxicity of rocaglamide against MDA-MB-231 cells was shown to be time-dependent, with increased potency observed with longer exposure times.[7] Rocaglamide has also been shown to be significantly more toxic to leukemia cells than other translational inhibitors like temsirolimus.[4]

Experimental Protocols

The evaluation of cytotoxicity for compounds like this compound and rocaglamide is typically conducted using cell-based assays that measure cell viability or proliferation after exposure to the compound. A standard methodology is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol for Cytotoxicity Assessment
  • Cell Seeding:

    • Cancer cells are seeded into 96-well microtiter plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • A stock solution of the test compound (this compound or rocaglamide) is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

    • Serial dilutions of the compound are made in fresh cell culture medium to achieve a range of desired concentrations.

    • The medium from the cell plates is aspirated, and the cells are treated with the various concentrations of the compound. Control wells receive medium with the same concentration of DMSO as the highest compound concentration.

  • Incubation:

    • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.

  • MTT Addition and Incubation:

    • Following the treatment period, a solution of MTT is added to each well.

    • The plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • The medium containing MTT is carefully removed, and a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis:

    • The absorbance values are used to calculate the percentage of cell viability relative to the untreated control cells.

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

Rocaglamide and other flavaglines exert their cytotoxic effects through the inhibition of protein synthesis and the induction of apoptosis (programmed cell death). The primary molecular target is the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is crucial for the initiation of translation.[2] By binding to eIF4A, rocaglamides prevent the unwinding of complex RNA structures in the 5' untranslated region of messenger RNAs (mRNAs), thereby stalling the translation of many proteins that are critical for cancer cell survival and proliferation.

Another key target of flavaglines is the prohibitin (PHB) complex, which plays a role in the Raf-MEK-ERK signaling pathway.[2] Inhibition of this pathway further contributes to the anti-proliferative effects of these compounds.

The diagram below illustrates the proposed signaling pathway affected by rocaglamide. Due to the lack of specific data for this compound, it is hypothesized to share a similar mechanism of action as a member of the flavagline class.

Rocaglamide_Pathway cluster_cell Cancer Cell cluster_translation Translation Initiation cluster_proliferation Cell Proliferation & Survival cluster_apoptosis Apoptosis Rocaglamide Rocaglamide eIF4A eIF4A (RNA Helicase) Rocaglamide->eIF4A Inhibits Raf Raf Rocaglamide->Raf Inhibits (via Prohibitins) Apoptosis Apoptosis Rocaglamide->Apoptosis Induces Protein Oncogenic Proteins (e.g., c-Myc, Mcl-1) eIF4A->Protein Translation mRNA mRNA mRNA->eIF4A Proliferation Cell Proliferation & Survival Protein->Proliferation Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis Inhibits (Anti-apoptotic signals) Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture Seeding 3. Seed Cells in 96-well Plates Cell_Culture->Seeding Compound_Prep 2. Prepare this compound & Rocaglamide Solutions Treatment 4. Treat Cells with Compounds Compound_Prep->Treatment Seeding->Treatment Incubation 5. Incubate for 24, 48, 72h Treatment->Incubation MTT 6. Add MTT Reagent Incubation->MTT Solubilization 7. Solubilize Formazan MTT->Solubilization Absorbance 8. Measure Absorbance Solubilization->Absorbance Viability 9. Calculate Cell Viability (%) Absorbance->Viability IC50 10. Determine IC50 Values Viability->IC50 Comparison 11. Compare Cytotoxicity IC50->Comparison

References

A Comparative Analysis of Senecionine and Retrorsine: Cytotoxicity, Genotoxicity, and Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrrolizidine (B1209537) alkaloids (PAs) are a large class of naturally occurring toxins produced by numerous plant species worldwide. Their presence in herbal remedies, contaminated food sources, and animal feed poses a significant health risk to humans and livestock, primarily due to their hepatotoxic, genotoxic, and carcinogenic properties. This guide provides a detailed comparison of two prominent retronecine-type pyrrolizidine alkaloids: Senecionine (B1681732) and Retrorsine. By examining their cytotoxic and genotoxic effects, alongside the underlying molecular mechanisms, this document aims to provide a comprehensive resource for researchers in toxicology and drug development.

Comparative Toxicity Profile

Senecionine and Retrorsine share a common structural backbone, the retronecine (B1221780) base, which is a key determinant of their toxicity. Both are pro-toxins, requiring metabolic activation in the liver by cytochrome P450 (CYP) enzymes to form highly reactive pyrrolic esters. These electrophilic metabolites can then form adducts with cellular macromolecules, such as DNA and proteins, leading to cellular damage.

Acute and In Vitro Cytotoxicity

While both alkaloids exhibit significant toxicity, their potencies can vary. The acute toxicity, as indicated by the median lethal dose (LD50), and in vitro cytotoxicity, measured by the half-maximal effective concentration (EC50), provide a quantitative comparison of their toxic potential.

AlkaloidAnimal ModelRoute of AdministrationLD50 (mg/kg)Cell LineExposure Time (h)EC50 (µM)
Senecionine RodentsNot Specified65[1]HepG2-CYP3A424~50-70[1]
HepG2-CYP3A472~2-60[1]
Primary Mouse HepatocytesNot Specified~22[2]
Retrorsine RatIntraperitoneal42[3]HepG2-CYP3A424~50-70[1]
HepG2-CYP3A472~2-60[1]
Primary Human Hepatocytes2498[1]

Genotoxicity Assessment

The formation of DNA adducts by the reactive metabolites of Senecionine and Retrorsine is a primary driver of their genotoxic and carcinogenic effects. The Comet assay and the analysis of DNA damage markers like γH2AX and p53 are common methods to quantify this genotoxic potential. The Benchmark Dose Limit (BMDL) is a statistical tool used to derive a reference point for risk assessment from dose-response data.

AlkaloidCell LineGenotoxicity EndpointBMDL (µM)
Senecionine HepG2-CYP3A4γH2AX~1-10[1]
HepG2-CYP3A4p53~1-10[1]
HepG2-CYP3A4Comet Assay~1-10[1]
Retrorsine HepG2-CYP3A4γH2AX0.01[1]
HepG2-CYP3A4p53~0.1-1[1]
HepG2-CYP3A4Comet Assay0.14[1]

Notably, in these studies, Retrorsine consistently demonstrates a higher genotoxic potency with significantly lower BMDL values compared to Senecionine, indicating that it can induce DNA damage at much lower concentrations.[1]

Signaling Pathways and Mechanisms of Action

The toxicity of Senecionine and Retrorsine is initiated by their metabolic activation in the liver. The resulting pyrrolic esters are potent electrophiles that can alkylate DNA and proteins, triggering a cascade of cellular stress responses.

Pyrrolizidine Alkaloid Metabolic Activation and Toxicity cluster_0 Hepatocyte cluster_1 Cellular Targets & Responses PA Senecionine / Retrorsine CYP450 CYP450 Enzymes PA->CYP450 Metabolic Activation Pyrrolic_Ester Dehydropyrrolizidine Ester (Reactive Metabolite) CYP450->Pyrrolic_Ester DNA DNA Pyrrolic_Ester->DNA Alkylation Protein Cellular Proteins Pyrrolic_Ester->Protein Alkylation DNA_Adducts DNA Adducts DNA->DNA_Adducts Protein_Adducts Protein Adducts Protein->Protein_Adducts DNA_Damage_Response DNA Damage Response (p53, γH2AX activation) DNA_Adducts->DNA_Damage_Response Hepatotoxicity Hepatotoxicity Protein_Adducts->Hepatotoxicity Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage_Response->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage_Response->Apoptosis Apoptosis->Hepatotoxicity Resazurin Assay Workflow A Seed cells in 96-well plate B Treat with Senecionine or Retrorsine A->B C Incubate for 24/72 hours B->C D Add Resazurin solution C->D E Incubate for 1-4 hours D->E F Measure fluorescence (Ex: 560nm, Em: 590nm) E->F G Calculate EC50 F->G Alkaline Comet Assay Workflow A Treat cells with test compound B Embed cells in agarose (B213101) on a slide A->B C Lyse cells to form nucleoids B->C D Unwind DNA in alkaline buffer C->D E Perform electrophoresis D->E F Neutralize and stain DNA E->F G Visualize and quantify DNA damage F->G

References

Aglaine B (Rocaglaol): A Comparative Guide to its Cytotoxic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of Aglaine B, also known as Rocaglaol, as a potent cytotoxic agent. It offers a comparative analysis of its performance against the conventional chemotherapeutic drug doxorubicin (B1662922), supported by experimental data from peer-reviewed studies. Detailed methodologies for key cytotoxic and apoptotic assays are provided, alongside visual representations of its molecular mechanisms of action.

Data Presentation: Cytotoxic Efficacy of this compound (Rocaglaol)

This compound (Rocaglaol) has demonstrated significant cytotoxic activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined in multiple studies. The data presented below summarizes these findings and offers a comparison with the widely used anticancer drug, doxorubicin.

Cell LineCancer TypeThis compound (Rocaglaol) IC50 / ED50Doxorubicin IC50Reference
Lu1 Lung Carcinoma13.8 nMNot Reported[1]
LNCaP Prostate Cancer23.0 nMNot Reported[1]
MCF-7 Breast Cancer9.2 nM~2.5 µM[1][2]
HepG2 Liver Cancer7.37 µM~12.2 µM[2][3]
HL-60 Promyelocytic Leukemia0.007 - 0.095 µMNot Reported[4]
SMMC-7721 Liver Cancer0.007 - 0.095 µMNot Reported[4]
A-549 Lung Cancer0.007 - 0.095 µM> 20 µM[2][4]
SW480 Colon Cancer0.007 - 0.095 µMNot Reported[4]
HEL Human Red Leukocyte Leukemia3.2 nM (derivative)>540 nM (derivative)

Note: IC50/ED50 values can vary between studies due to different experimental conditions. A derivative of Rocaglaol was found to be 169 times more potent than doxorubicin in HEL cells.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

This compound (Rocaglaol) exerts its cytotoxic effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest at the G2/M phase.

Apoptosis Induction

This compound (Rocaglaol) triggers the intrinsic mitochondrial pathway of apoptosis. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-xl[1]. This shift in the Bax/Bcl-xl ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and caspase-7, ultimately leading to the cleavage of Poly (ADP-ribose) polymerase (PARP) and subsequent cell death[1].

Cell Cycle Arrest

The compound causes a dose-dependent arrest of cancer cells in the G2/M phase of the cell cycle[1]. This is achieved by down-regulating the protein phosphatase Cdc25C, which is a key activator of the mitosis-promoting factor. The inhibition of Cdc25C leads to the maintenance of inhibitory phosphorylation on Cdc2 (also known as Cdk1), preventing the cell from entering mitosis[1].

Signaling Pathway Involvement

Studies on Rocaglaol derivatives have also indicated the suppression of the MAPK signaling pathway, which is known to be involved in cell proliferation and survival.

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of this compound (Rocaglaol) as a cytotoxic agent are provided below.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound (Rocaglaol) or a control vehicle for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with this compound (Rocaglaol) at a specific concentration for a designated time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

  • Cell Treatment and Harvesting: Cells are treated with this compound (Rocaglaol) and harvested as described for the apoptosis assay.

  • Fixation: Cells are fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of the PI signal.

Visualizations

Experimental Workflow

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_mechanism Mechanism of Action cell_seeding Cell Seeding (96-well plate) treatment Treatment with This compound cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) cell_cycle_analysis Cell Cycle Analysis (Propidium Iodide) treatment_mechanism Treatment with This compound treatment_mechanism->apoptosis_assay treatment_mechanism->cell_cycle_analysis

Caption: Workflow for evaluating the cytotoxic effects of this compound.

This compound (Rocaglaol) Induced Apoptosis Signaling Pathway

apoptosis_pathway AglaineB This compound (Rocaglaol) Bax Bax (Pro-apoptotic) AglaineB->Bax Upregulates Bcl_xl Bcl-xl (Anti-apoptotic) AglaineB->Bcl_xl Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl_xl->Mitochondrion | Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase7 Caspase-7 Activation Caspase9->Caspase7 PARP PARP Cleavage Caspase7->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Mitochondrial pathway of apoptosis induced by this compound.

This compound (Rocaglaol) Induced G2/M Cell Cycle Arrest

cell_cycle_arrest AglaineB This compound (Rocaglaol) Cdc25C Cdc25C AglaineB->Cdc25C Downregulates p_Cdc2 Phospho-Cdc2 (Tyr15) (Inactive) Cdc25C->p_Cdc2 Cdc2 Cdc2 (Active) p_Cdc2->Cdc2 Dephosphorylation (Inhibited) G2_M G2/M Transition Cdc2->G2_M Promotes Arrest G2/M Arrest G2_M->Arrest

Caption: Mechanism of G2/M cell cycle arrest by this compound.

References

Unraveling Two Distinct Anticancer Mechanisms: Aglaine B (Rocaglamides) vs. Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of anticancer drug discovery, understanding the precise mechanism of action is paramount for developing effective and targeted therapies. This guide provides a detailed, evidence-based comparison of the molecular mechanisms of two distinct classes of anticancer agents: the natural products derived from the Aglaia species, likely encompassing the user-referenced "Aglaine B" as a rocaglamide (B1679497), and the well-established chemotherapeutic drug, paclitaxel (B517696). While both exhibit potent cytotoxic effects against cancer cells, their pathways to inducing cell death are fundamentally different, offering unique therapeutic opportunities and challenges.

Introduction to the Compounds

This compound (likely a Rocaglamide from Aglaia species): The term "this compound" does not correspond to a recognized scientific name. However, it is highly probable that this refers to a compound from the Aglaia genus of plants, which are known to produce a class of potent anticancer compounds called rocaglamides .[1][2][3] Rocaglamides, including rocaglamide and silvestrol (B610840), are cyclopenta[b]benzofurans that have demonstrated significant antitumor activity.[1][3][4] Their primary mechanism of action is the inhibition of protein synthesis.[4][5]

Paclitaxel: A member of the taxane (B156437) family of drugs, paclitaxel was originally isolated from the Pacific yew tree, Taxus brevifolia. It is a widely used and potent chemotherapeutic agent for various cancers, including ovarian, breast, and lung cancer. Paclitaxel's mechanism of action centers on its ability to interfere with the normal function of microtubules.

Core Mechanisms of Action: A Tale of Two Pathways

The fundamental difference in the mechanism of action between rocaglamides (representing this compound) and paclitaxel lies in their primary cellular targets. Rocaglamides disrupt the production of proteins essential for cancer cell survival and proliferation, while paclitaxel sabotages the structural integrity and dynamics of the cellular skeleton.

This compound (Rocaglamides): Inhibition of Protein Synthesis

Rocaglamides exert their anticancer effects by targeting the initial steps of protein synthesis, a process vital for all cellular functions, particularly in rapidly dividing cancer cells. The key target of rocaglamides is the eukaryotic translation initiation factor 4A (eIF4A) , an RNA helicase.[3][4]

By binding to eIF4A, rocaglamides clamp it onto specific polypurine sequences in the 5' untranslated regions of messenger RNAs (mRNAs). This action stabilizes the eIF4A-RNA complex and prevents the scanning of the ribosome to the start codon, thereby inhibiting the translation of a specific subset of mRNAs.[4] Many of these inhibited mRNAs encode for proteins that are crucial for cancer cell proliferation and survival, including cyclins and anti-apoptotic proteins.[5] This targeted inhibition of protein synthesis ultimately leads to cell cycle arrest and apoptosis.

Paclitaxel: Microtubule Stabilization

In stark contrast, paclitaxel's primary target is tubulin , the protein subunit of microtubules. Microtubules are dynamic polymers that are essential components of the cytoskeleton, playing critical roles in cell division (mitosis), cell shape, and intracellular transport.

Paclitaxel binds to the β-tubulin subunit of the microtubule polymer. This binding stabilizes the microtubule, preventing its depolymerization. This disruption of the normal dynamic instability of microtubules has profound consequences for the cell. The stabilized, non-functional microtubules interfere with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This leads to an arrest of the cell cycle in the G2/M phase.[5] Prolonged mitotic arrest ultimately triggers the apoptotic cell death program.

Comparative Data Summary

The following tables summarize the key differences in the mechanisms of action, cellular effects, and molecular targets of this compound (rocaglamides) and paclitaxel.

FeatureThis compound (Rocaglamides)Paclitaxel
Primary Target Eukaryotic translation initiation factor 4A (eIF4A)[3][4]β-tubulin subunit of microtubules
Primary Molecular Effect Inhibition of protein synthesis[4][5]Stabilization of microtubules
Effect on Cell Cycle Cell cycle arrest (indirect, due to inhibition of cyclin synthesis)[5]G2/M phase arrest
Induction of Apoptosis Yes, through depletion of short-lived anti-apoptotic proteinsYes, following prolonged mitotic arrest
Resistance Mechanisms Mutations in eIF4A (potential)Mutations in β-tubulin, overexpression of drug efflux pumps (e.g., P-glycoprotein)

Table 1: High-Level Comparison of Mechanisms of Action

ParameterThis compound (Rocaglamides)Paclitaxel
Target Protein eIF4Aβ-tubulin
Effect on Target Clamps eIF4A on mRNA, inhibiting translation initiation[4]Binds to and stabilizes microtubule polymer
Key Downstream Effectors Depletion of cyclins (e.g., Cyclin D), anti-apoptotic proteins (e.g., Mcl-1)Activation of the spindle assembly checkpoint, activation of pro-apoptotic Bcl-2 family members, activation of caspases
Cellular Phenotype Inhibition of proliferation, induction of apoptosisMitotic arrest, formation of abnormal microtubule bundles, apoptosis

Table 2: Detailed Comparison of Molecular and Cellular Effects

Signaling Pathways and Experimental Workflows

To visually represent the distinct mechanisms of this compound (rocaglamides) and paclitaxel, the following diagrams have been generated using the DOT language.

AglaineB_Mechanism cluster_cell Cancer Cell AglaineB This compound (Rocaglamide) eIF4A eIF4A AglaineB->eIF4A binds & clamps mRNA mRNA (with polypurine sequence) eIF4A->mRNA Ribosome Ribosome Protein_synthesis Protein Synthesis Ribosome->Protein_synthesis inhibits Cyclins Cyclins Protein_synthesis->Cyclins decreased production Anti_apoptotic Anti-apoptotic Proteins (e.g., Mcl-1) Protein_synthesis->Anti_apoptotic decreased production Cell_Cycle_Arrest Cell Cycle Arrest Cyclins->Cell_Cycle_Arrest leads to Apoptosis Apoptosis Anti_apoptotic->Apoptosis promotes

Caption: Mechanism of Action of this compound (Rocaglamide).

Paclitaxel_Mechanism cluster_cell Cancer Cell Paclitaxel Paclitaxel Tubulin β-tubulin Paclitaxel->Tubulin binds to Microtubule Microtubule Tubulin->Microtubule stabilizes Mitotic_Spindle Mitotic Spindle Microtubule->Mitotic_Spindle disrupts formation G2M_Arrest G2/M Arrest Mitotic_Spindle->G2M_Arrest leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis triggers

Caption: Mechanism of Action of Paclitaxel.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanisms of action of rocaglamides and paclitaxel. Specific details may vary based on the cell line and experimental setup.

Tubulin Polymerization Assay (for Paclitaxel)

Objective: To determine the effect of a compound on the in vitro polymerization of purified tubulin.

Principle: Tubulin polymerization into microtubules increases the turbidity of the solution, which can be measured spectrophotometrically at 340 nm.

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.

    • Prepare a stock solution of GTP (e.g., 100 mM).

    • Prepare a stock solution of paclitaxel in DMSO.

  • Assay Setup:

    • In a pre-warmed 96-well plate at 37°C, add the general tubulin buffer.

    • Add the test compound (paclitaxel) or vehicle control (DMSO) to the appropriate wells.

    • To initiate the reaction, add the tubulin and GTP solution to each well.

  • Data Acquisition:

    • Immediately place the plate in a temperature-controlled spectrophotometer set at 37°C.

    • Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 30-60 minutes.

  • Data Analysis:

    • Plot absorbance versus time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of the paclitaxel-treated samples to the control.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a compound on cell cycle distribution.

Principle: The DNA content of cells in different phases of the cell cycle (G1, S, G2/M) can be quantified by staining with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide (PI), followed by flow cytometric analysis.

Protocol:

  • Cell Treatment:

    • Seed cells in a culture plate and allow them to adhere overnight.

    • Treat cells with the desired concentrations of the test compound (this compound or paclitaxel) or vehicle control for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing.

    • Incubate the cells at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing PI and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases.

Apoptosis Assay by Western Blotting

Objective: To detect the expression of key apoptosis-related proteins.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate, allowing for the analysis of changes in protein expression levels indicative of apoptosis (e.g., cleavage of caspase-3, changes in Bcl-2 family proteins).

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with the test compound as described for cell cycle analysis.

    • Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., cleaved caspase-3, Bcl-2, Bax).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Add an HRP substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between treated and untreated samples.

Conclusion

This compound, as a representative of the rocaglamide family, and paclitaxel are both potent anticancer agents, but they operate through fundamentally distinct mechanisms. Rocaglamides shut down the production of key proteins required for cancer cell survival by targeting the translation initiation factor eIF4A. In contrast, paclitaxel freezes the dynamic microtubule network, leading to mitotic arrest and subsequent apoptosis. This comparative guide highlights the importance of understanding these diverse molecular pathways for the rational design of novel cancer therapies and the development of effective combination strategies. The provided experimental protocols offer a foundation for researchers to further investigate these and other potential anticancer compounds.

References

Comparative Analysis of the Anti-inflammatory Effects of Aegeline and Dexamethasone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a cross-validation of the anti-inflammatory effects of Aegeline, a natural alkaloid derived from the plant Aegle marmelos, against the well-established corticosteroid, Dexamethasone (B1670325). The following sections present a comparative summary of their performance based on available experimental data, detailed experimental protocols for key assays, and a visualization of the implicated signaling pathways.

While direct quantitative in vitro data for Aegeline in LPS-stimulated RAW 264.7 macrophages is limited, this guide utilizes data from a major bioactive furanocoumarin isolated from Aegle marmelos, marmelosin, as a proxy to facilitate a more direct comparison with Dexamethasone in the same cell line. It is important to note that marmelosin and Aegeline are different compounds, and therefore, these results should be interpreted with caution.

Data Presentation: Comparative Anti-inflammatory Activity

The following table summarizes the inhibitory effects of marmelosin (from Aegle marmelos) and Dexamethasone on key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

CompoundTarget MediatorCell LineStimulantObserved EffectReference
Marmelosin Nitric Oxide (NO)RAW 264.7LPS~3.9-fold reduction in NO release.[1]Vijaya et al., 2018
Tumor Necrosis Factor-alpha (TNF-α)RAW 264.7LPS~3.4-fold reduction in TNF-α release.[1]Vijaya et al., 2018
Nuclear Factor-kappa B (NF-κB)RAW 264.7LPS~2.7-fold inhibition of NF-κB.[1]Vijaya et al., 2018
Dexamethasone Nitric Oxide (NO)RAW 264.7LPSDose-dependent inhibition.Not specified in search results
Interleukin-6 (IL-6)RAW 264.9LPS10% to 90% inhibition (10⁻⁹ M to 10⁻⁶ M).[2]Waage & Bakke, 1988
Tumor Necrosis Factor-alpha (TNF-α)RAW 264.7LPSSignificant suppression of TNF-α secretion.[3][4]Tsai et al., 2017
Interleukin-1 beta (IL-1β)RAW 264.7LPSInhibition of IL-1β gene expression.[5]Jeon et al., 2000

Signaling Pathway Visualization

The anti-inflammatory effects of Aegeline and other bioactive compounds from Aegle marmelos are believed to be mediated through the inhibition of key inflammatory signaling pathways, primarily the NF-κB and MAPK pathways.

Anti-inflammatory Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MEKK MEKKs TAK1->MEKK IKK IKK Complex TAK1->IKK MKK MKKs MEKK->MKK MAPK MAPKs (p38, ERK, JNK) MKK->MAPK AP1 AP-1 MAPK->AP1 AP1_n AP-1 AP1->AP1_n translocation IkB IκBα IKK->IkB phosphorylates, leading to degradation NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocation Aegeline Aegeline Aegeline->MAPK Inhibits Aegeline->IKK Inhibits Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_n->Genes AP1_n->Genes

Caption: Aegeline's proposed anti-inflammatory mechanism.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison of anti-inflammatory compounds are provided below.

Cell Culture and Lipopolysaccharide (LPS) Stimulation
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Stimulation: To induce an inflammatory response, RAW 264.7 cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compound (e.g., Aegeline, Dexamethasone) or vehicle control for 1-2 hours, followed by stimulation with LPS (typically 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine production).

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This assay measures the accumulation of nitrite (B80452) (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.

  • Procedure:

    • After cell treatment and LPS stimulation, 100 µL of the cell culture supernatant is collected.

    • The supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • The mixture is incubated at room temperature for 10-15 minutes in the dark.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Cytokine Assays (TNF-α and IL-6) by ELISA
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

  • Procedure:

    • Commercially available ELISA kits for mouse TNF-α and IL-6 are used according to the manufacturer's instructions.

    • Briefly, 96-well plates are coated with a capture antibody specific for the target cytokine.

    • Cell culture supernatants and standards are added to the wells and incubated.

    • After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.

    • A substrate solution is then added, which is converted by the enzyme to produce a colored product.

    • The reaction is stopped, and the absorbance is measured at a specific wavelength.

    • The concentration of the cytokine in the samples is calculated from the standard curve.

Western Blot Analysis for NF-κB and MAPK Pathway Proteins
  • Principle: Western blotting is used to detect and quantify the expression and phosphorylation status of specific proteins involved in the NF-κB and MAPK signaling pathways.

  • Procedure:

    • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

    • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα, phospho-p38, total p38, etc.) overnight at 4°C.

    • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion

The available data suggests that bioactive compounds from Aegle marmelos, such as marmelosin, exhibit significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators like nitric oxide and TNF-α in LPS-stimulated macrophages.[1] The mechanism of action appears to involve the downregulation of the NF-κB signaling pathway.[1] In comparison, Dexamethasone is a potent anti-inflammatory agent that effectively suppresses the production of a broad range of inflammatory cytokines, including IL-6 and TNF-α, through well-established mechanisms involving the glucocorticoid receptor.[2][3][4]

While the direct comparison is limited by the use of a related compound (marmelosin) for Aegeline's in vitro activity, the findings highlight the potential of Aegeline and other constituents of Aegle marmelos as valuable leads for the development of novel anti-inflammatory therapeutics. Further research is warranted to elucidate the precise molecular mechanisms of Aegeline and to obtain direct comparative data against standard anti-inflammatory drugs in standardized in vitro and in vivo models.

References

A Comparative Guide to Rocaglamides from the Aglaia Genus: A Methodological Approach for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the genus Aglaia represents a rich source of bioactive compounds, particularly the class of natural products known as rocaglamides or flavaglines. These cyclopenta[b]benzofurans have garnered significant interest for their potent cytotoxic, insecticidal, and antiviral activities.[1][2][3][4] While numerous rocaglamide (B1679497) derivatives have been isolated from various Aglaia species, a direct comparative study quantifying the yield, purity, and biological efficacy of a single, specific rocaglamide from different plant sources is not extensively documented in existing literature. This guide provides a framework for conducting such a comparative analysis, offering standardized methodologies and data presentation formats to facilitate objective evaluation.

Understanding the Chemical Diversity of Rocaglamides in Aglaia

The term "Aglaine B" does not correspond to a well-defined compound in the scientific literature. It is likely a variant or misspelling related to the broader class of rocaglamides. Over 100 naturally occurring rocaglamide derivatives have been isolated and characterized from more than 30 Aglaia species.[5] These compounds share a common cyclopenta[b]benzofuran skeleton but differ in their substitution patterns, which significantly influences their biological activity.[2][6]

Some of the most extensively studied Aglaia species for their rocaglamide content include Aglaia odorata, Aglaia elliptifolia, and Aglaia foveolata.[5][6][7] The specific rocaglamide derivatives isolated vary between species and even between different parts of the same plant (e.g., leaves, bark, twigs).

A Framework for Comparative Analysis

To conduct a meaningful comparative study of a specific rocaglamide from different Aglaia species, a systematic approach is essential. The following sections outline a general workflow, from sample collection to biological activity assessment.

Experimental Workflow

The overall process for a comparative study of a rocaglamide from different plant sources can be visualized as follows:

G cluster_0 Plant Material cluster_1 Processing & Extraction cluster_2 Isolation & Purification cluster_3 Analysis & Comparison A1 Source 1 (e.g., Aglaia odorata) B Drying & Grinding A1->B A2 Source 2 (e.g., Aglaia elliptifolia) A2->B A3 Source 3 (e.g., Aglaia foveolata) A3->B C Solvent Extraction (e.g., Maceration, Soxhlet) B->C D Column Chromatography (Silica Gel, Sephadex) C->D E HPLC Purification D->E F Structural Elucidation (NMR, MS) E->F G Purity Assessment (HPLC, qNMR) E->G H Yield Calculation E->H I Biological Activity Assays (e.g., Cytotoxicity, Antiviral) E->I J Data Comparison F->J G->J H->J I->J

Fig. 1: General workflow for a comparative study.

Data Presentation for Comparative Analysis

To ensure a clear and objective comparison, all quantitative data should be summarized in a structured tabular format.

Table 1: Comparison of Yield and Purity of Rocaglamide X from Different Aglaia Species

Aglaia SpeciesPlant Part UsedExtraction MethodYield of Crude Extract (g/kg)Yield of Purified Rocaglamide X (mg/kg)Purity of Rocaglamide X (%)
Aglaia odorataLeavesMaceration with Methanol
Aglaia elliptifoliaTwigsSoxhlet with Ethyl Acetate
Aglaia foveolataBarkMaceration with Dichloromethane

Table 2: Comparative Biological Activity of Rocaglamide X from Different Aglaia Sources

Source of Rocaglamide XCell LineIC50 (µM)Antiviral Activity (EC50, µM)Insecticidal Activity (LC50, ppm)
Aglaia odorataHeLa
Aglaia elliptifoliaA549
Aglaia foveolataMCF-7
Positive Control

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validity of a comparative study.

Protocol 1: General Extraction and Isolation of Rocaglamides
  • Plant Material Collection and Preparation:

    • Collect fresh plant material (e.g., leaves, bark, twigs) from positively identified Aglaia species.

    • Air-dry the plant material in the shade until a constant weight is achieved.

    • Grind the dried material into a fine powder.

  • Extraction:

    • Macerate the powdered plant material with a suitable solvent (e.g., methanol, ethyl acetate, or dichloromethane) at room temperature for 72 hours with occasional shaking.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Fractionation and Purification:

    • Subject the crude extract to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate).

    • Monitor the fractions by Thin Layer Chromatography (TLC) and pool fractions with similar profiles.

    • Further purify the rocaglamide-containing fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

Protocol 2: Cytotoxicity Assay (MTT Assay)
  • Cell Culture:

    • Culture human cancer cell lines (e.g., HeLa, A549, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • MTT Assay:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the purified rocaglamide from each source for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) values.

Signaling Pathway Modulated by Rocaglamides

Rocaglamides are known to exert their biological effects through various mechanisms, including the inhibition of protein synthesis. A key target is the eukaryotic initiation factor 4A (eIF4A), an RNA helicase involved in the initiation of translation.

G Roc Rocaglamides eIF4A eIF4A (RNA Helicase) Roc->eIF4A inhibits mRNA mRNA eIF4A->mRNA unwinds 5' UTR Ribosome Ribosome mRNA->Ribosome Translation Protein Synthesis Ribosome->Translation Proliferation Cell Proliferation Translation->Proliferation promotes Apoptosis Apoptosis Translation->Apoptosis inhibits

Fig. 2: Inhibition of protein synthesis by rocaglamides.

By providing this methodological framework, we aim to facilitate standardized and comparable research into the rich chemical diversity and therapeutic potential of rocaglamides from the Aglaia genus. Such studies are essential for identifying the most promising species and compounds for further drug development.

References

In Vivo Anticancer Activity of Rocaglamides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While direct in vivo validation of the anticancer activity of Aglaine B is not extensively documented in publicly available literature, significant research on closely related rocaglamide (B1679497) derivatives, particularly Rocaglamide A, provides a strong basis for comparison. This guide offers an objective analysis of the in vivo performance of Rocaglamide A against relevant cancer models and compares its efficacy with established standard-of-care therapies.

This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of rocaglamides. The information presented herein is based on preclinical data and should be interpreted within that context.

Comparative Efficacy of Rocaglamide A and Standard-of-Care Drugs

The in vivo anticancer effects of Rocaglamide A have been evaluated in xenograft models of pancreatic and hepatocellular carcinoma. For a comprehensive comparison, its performance is benchmarked against gemcitabine (B846) and sorafenib, the respective standard-of-care treatments for these cancers.

Compound/DrugCancer ModelAnimal ModelDosing RegimenTumor Growth InhibitionReference
Rocaglamide A Pancreatic Cancer (Patient-derived xenograft)SCID Mice1.5 mg/kg, dailySignificant reduction in tumor volume[1]
Rocaglamide A Pancreatic Cancer (AsPC-1 xenograft)SCID Mice5.0 mg/kg, daily for 48 daysTumor volumes were 37 ± 8% of the control group[2]
Rocaglamide A Hepatocellular Carcinoma (Huh-7 xenograft)SCID Mice2.5 mg/kg, daily for 32 daysTumor volumes were ~45 ± 12% of the control group[3][4]
Gemcitabine Pancreatic CancerMouse ModelsNot specifiedGenerally considered to have limited efficacy in vivo, often used in combination[5][6][7][8]
Sorafenib Hepatocellular Carcinoma (Hepa 1.6 xenograft)C57/BL6 MiceNot specifiedSignificantly smaller tumors than untreated mice (-79% at day 22)[9]
Sorafenib Hepatocellular Carcinoma (Patient-derived xenograft)Not specified30 mg/kg, daily for 2 monthsSignificantly reduced liver weight to body weight ratio and tumor burden[10]

Note: Direct comparison of percentage inhibition can be challenging due to variations in experimental design, tumor models, and treatment durations.

Detailed Experimental Protocols

To ensure reproducibility and facilitate critical evaluation, the following are detailed methodologies for the key in vivo experiments cited.

Protocol 1: In Vivo Antitumor Assay for Rocaglamide A in a Pancreatic Cancer Patient-Derived Xenograft (PDX) Model
  • Animal Model: Severe Combined Immunodeficient (SCID) mice.

  • Tumor Implantation: Patient-derived pancreatic tumor cells are implanted subcutaneously into the flanks of SCID mice.

  • Treatment Groups:

    • Vehicle control group (e.g., olive oil).

    • Rocaglamide A treatment group.

  • Drug Administration: Once tumors are established, mice are treated daily with Rocaglamide A at a dose of 1.5 mg/kg via intraperitoneal injection.[1]

  • Monitoring:

    • Tumor volume is measured regularly (e.g., twice a week) using calipers.

    • The body weight of the mice is monitored to assess toxicity.

    • Survival rates of the mice in each group are recorded.

  • Endpoint: The study continues for a predefined period (e.g., 24 days), or until tumors in the control group reach a maximum allowable size.[1] At the end of the study, mice are euthanized, and tumors are excised and weighed.

Protocol 2: In Vivo Antitumor Assay for Rocaglamide A in a Hepatocellular Carcinoma (HCC) Xenograft Model
  • Cell Line: Huh-7 human hepatocellular carcinoma cells.

  • Animal Model: SCID mice.

  • Tumor Implantation: Huh-7 cells are implanted subcutaneously into the flanks of SCID mice.

  • Treatment Groups:

    • Vehicle control group (e.g., 5% DMSO in olive oil).

    • Rocaglamide A treatment group.

  • Drug Administration: Once tumors are established, mice receive daily intraperitoneal injections of Rocaglamide A at a dose of 2.5 mg/kg for 32 consecutive days.[3][4]

  • Monitoring:

    • Tumor volume and body weight are monitored throughout the experiment.

Visualizing Molecular Mechanisms and Workflows

Signaling Pathway of Rocaglamide Action

Rocaglamides are known to exert their anticancer effects by targeting key cellular pathways involved in protein synthesis and cell survival. The following diagram illustrates the putative signaling pathway affected by Rocaglamide A.

Rocaglamide_Signaling_Pathway cluster_cell Cancer Cell eIF4A eIF4A Protein_Synthesis Protein Synthesis (e.g., c-Myc, Cyclin D1) eIF4A->Protein_Synthesis promotes Prohibitins Prohibitins CRAF C-RAF Prohibitins->CRAF interacts with NFkB NF-κB Cell_Proliferation Cell Proliferation NFkB->Cell_Proliferation promotes Apoptosis Apoptosis NFkB->Apoptosis inhibits ERK ERK CRAF->ERK activates ERK->Cell_Proliferation promotes Protein_Synthesis->Cell_Proliferation drives Rocaglamide_A Rocaglamide A Rocaglamide_A->eIF4A inhibition Rocaglamide_A->Prohibitins binding Rocaglamide_A->NFkB inhibition

Caption: Putative signaling pathway of Rocaglamide A's anticancer activity.

Experimental Workflow for In Vivo Antitumor Efficacy Assessment

The following diagram outlines the typical workflow for evaluating the in vivo anticancer activity of a test compound like Rocaglamide A.

in_vivo_workflow cluster_workflow Experimental Workflow start Start: Select Cancer Model (e.g., Pancreatic Cancer PDX) implantation Tumor Cell/Tissue Implantation in Immunocompromised Mice start->implantation tumor_growth Allow Tumors to Establish and Reach Measurable Size implantation->tumor_growth randomization Randomize Mice into Treatment and Control Groups tumor_growth->randomization treatment Administer Rocaglamide A or Vehicle Control (Daily IP Injections) randomization->treatment monitoring Monitor Tumor Volume and Mouse Body Weight (Twice Weekly) treatment->monitoring endpoint Endpoint Reached (Predefined Time or Tumor Size Limit) monitoring->endpoint analysis Euthanize Mice, Excise Tumors, and Perform Analysis (Weight, Histology, etc.) endpoint->analysis data_interpretation Data Interpretation and Statistical Analysis analysis->data_interpretation

Caption: General experimental workflow for in vivo anticancer drug testing.

References

A Comparative Guide to the Efficacy of Paclitaxel and its Semi-Synthetic Analog, Docetaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of the natural product Paclitaxel (B517696) and its semi-synthetic analog Docetaxel (B913), two pivotal chemotherapeutic agents in the taxane (B156437) class. The information presented herein is supported by experimental data to assist researchers in understanding the nuanced differences between these two widely used anticancer drugs.

Comparative Cytotoxicity

The in vitro cytotoxicity of Paclitaxel and Docetaxel is a key indicator of their potency. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of a cancer cell population. Lower IC50 values are indicative of higher cytotoxic potency.[1][2] The following table summarizes the IC50 values for Paclitaxel and Docetaxel across various human cancer cell lines. It is important to note that these values can vary between studies due to different experimental conditions such as cell density and drug exposure time.[1][2]

Cell LineCancer TypePaclitaxel IC50 (nM)Docetaxel IC50 (nM)
MCF-7Breast Cancer2.5 - 151.5 - 10
MDA-MB-231Breast Cancer5 - 202 - 12
A549Lung Cancer10 - 505 - 25
HCT116Colon Cancer8 - 304 - 15
OVCAR-3Ovarian Cancer4 - 202 - 10
CHP100NeuroblastomaLower than DocetaxelMore potent than Paclitaxel
SH-SY5YNeuroblastomaHigher than DocetaxelLess potent than in other NB lines
BE(2)M17NeuroblastomaIntermediateIntermediate

Note: Data collated from multiple sources.[1][2][3]

In general, Docetaxel exhibits greater cytotoxic potency with lower IC50 values across a range of cancer cell lines compared to Paclitaxel.[3] For instance, in neuroblastoma cell lines, Docetaxel was found to be more cytotoxic than Paclitaxel, with the mean ratio of IC50 values (Paclitaxel/Docetaxel) ranging from 2 to 11.[3]

Mechanism of Action and Signaling Pathways

Both Paclitaxel and Docetaxel share a primary mechanism of action: the disruption of microtubule dynamics, which is essential for cell division.[4][5] They bind to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[6][7][8] This hyper-stabilization of microtubules leads to the formation of non-functional microtubule bundles, mitotic spindle malfunction, and ultimately, cell cycle arrest in the G2/M phase.[4][9] This prolonged mitotic arrest triggers a cascade of signaling events that culminate in programmed cell death, or apoptosis.[8][10]

While their core mechanism is similar, some studies suggest Docetaxel is a more potent inhibitor of microtubule depolymerization than Paclitaxel.[7] Furthermore, Docetaxel has been shown to be a more potent inducer of bcl-2 phosphorylation, an event that promotes apoptosis.[11]

The signaling pathway leading to apoptosis induced by taxanes is complex and can involve the activation of various signaling molecules and genes, including the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway.[4] Alterations in apoptotic signaling pathways, such as mutations in genes like p53 or changes in the expression of Bcl-2 family proteins, can contribute to taxane resistance.[8]

Taxane_Signaling_Pathway Taxane-Induced Apoptosis Signaling Pathway cluster_0 Cellular Entry and Microtubule Binding cluster_1 Microtubule Disruption cluster_2 Cell Cycle Arrest cluster_3 Apoptosis Induction Paclitaxel / Docetaxel Paclitaxel / Docetaxel β-tubulin β-tubulin Paclitaxel / Docetaxel->β-tubulin Binds to Microtubule Stabilization Microtubule Stabilization β-tubulin->Microtubule Stabilization Inhibition of Depolymerization Inhibition of Depolymerization Microtubule Stabilization->Inhibition of Depolymerization Mitotic Spindle Malfunction Mitotic Spindle Malfunction Inhibition of Depolymerization->Mitotic Spindle Malfunction G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Malfunction->G2/M Phase Arrest JNK/SAPK Pathway Activation JNK/SAPK Pathway Activation G2/M Phase Arrest->JNK/SAPK Pathway Activation Bcl-2 Phosphorylation Bcl-2 Phosphorylation G2/M Phase Arrest->Bcl-2 Phosphorylation Apoptosis Apoptosis JNK/SAPK Pathway Activation->Apoptosis Bcl-2 Phosphorylation->Apoptosis

Caption: Taxane-Induced Apoptosis Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of Paclitaxel and Docetaxel.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Paclitaxel or Docetaxel. A control group receives medium with the vehicle (e.g., DMSO) only.[2]

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.[1]

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration.[2]

MTT_Assay_Workflow MTT Assay Experimental Workflow Start Start Seed Cells in 96-well Plate Seed Cells in 96-well Plate Start->Seed Cells in 96-well Plate Incubate Overnight Incubate Overnight Seed Cells in 96-well Plate->Incubate Overnight Treat with Paclitaxel/Docetaxel Treat with Paclitaxel/Docetaxel Incubate Overnight->Treat with Paclitaxel/Docetaxel Incubate (24-72h) Incubate (24-72h) Treat with Paclitaxel/Docetaxel->Incubate (24-72h) Add MTT Solution Add MTT Solution Incubate (24-72h)->Add MTT Solution Incubate (4h) Incubate (4h) Add MTT Solution->Incubate (4h) Solubilize Formazan Solubilize Formazan Incubate (4h)->Solubilize Formazan Measure Absorbance (570nm) Measure Absorbance (570nm) Solubilize Formazan->Measure Absorbance (570nm) Calculate Cell Viability & IC50 Calculate Cell Viability & IC50 Measure Absorbance (570nm)->Calculate Cell Viability & IC50 End End Calculate Cell Viability & IC50->End

Caption: MTT Assay Experimental Workflow.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis by detecting the externalization of phosphatidylserine (B164497) (a marker of early apoptosis) using Annexin V-FITC and the loss of membrane integrity (a marker of late apoptosis and necrosis) using propidium iodide (PI).[1]

  • Cell Treatment: Cells are treated with Paclitaxel or Docetaxel at their respective IC50 concentrations for a specified time, such as 24 or 48 hours.[1]

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin V binding buffer.[1]

  • Staining: Annexin V-FITC and propidium iodide are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.[1]

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.[1]

Clinical Efficacy and Tolerability

Clinical trials have demonstrated the efficacy of both Paclitaxel and Docetaxel in treating various cancers, including breast, lung, and ovarian cancers.[12][13] A meta-analysis of randomized controlled trials in metastatic breast cancer suggested that Paclitaxel-based and Docetaxel-based regimens have comparable efficacy.[14] However, the Paclitaxel-based regimen was associated with less toxicity and better tolerability.[14] Conversely, another head-to-head trial in advanced breast cancer reported that Docetaxel produced better overall survival and a longer time to progression compared to Paclitaxel.[15] These conflicting findings highlight that the choice between these two agents can depend on the specific clinical context, including the cancer type, stage, and patient characteristics.

In terms of side effects, both drugs can cause myelosuppression, peripheral neuropathy, and alopecia.[5] However, grade 3 or 4 hematological toxicities, mucositis, and diarrhea have been reported to be more common with Docetaxel-based regimens.[14]

References

Benchmarking Aglaine B: A Comparative Guide Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the kinase inhibitory activity of the novel compound, Aglaine B. Due to the absence of publicly available experimental data on its specific kinase targets and inhibitory potency, this document serves as a template for its evaluation against well-characterized kinase inhibitors targeting the Aurora B kinase. The provided data on known inhibitors, detailed experimental protocols, and signaling pathway diagrams are intended to guide future research and facilitate the interpretation of comparative data.

Introduction to Aurora B Kinase Inhibition

Aurora B kinase is a key regulator of mitosis, playing a crucial role in chromosome segregation and cytokinesis.[1][2][3] Its overexpression is implicated in various cancers, making it a significant target for therapeutic intervention.[1][2] Small molecule inhibitors of Aurora B have emerged as a promising class of anti-cancer agents, with several compounds advancing through preclinical and clinical development.[1][4][5] This guide will benchmark the hypothetical compound this compound against established Aurora B inhibitors, Barasertib (AZD1152) and Alisertib (MLN8237).

Comparative Analysis of Kinase Inhibitor Potency

To effectively evaluate the potential of this compound as a kinase inhibitor, its half-maximal inhibitory concentration (IC50) against Aurora B kinase should be determined and compared to established inhibitors. The following table provides a template for such a comparison, populated with IC50 values for well-known Aurora B inhibitors.

Table 1: Comparative IC50 Values of Selected Kinase Inhibitors

InhibitorTarget Kinase(s)IC50 (nM)Cell Line/Assay Conditions
This compound Aurora B (Predicted) [Experimental Data] [Specify Assay Conditions]
Barasertib (AZD1152)Aurora B0.37Cell-free assay[1]
Alisertib (MLN8237)Aurora A, Aurora B1.2 (Aurora A), 396.5 (Aurora B)Biochemical assay[1]
ZM447439Aurora A, Aurora B110 (Aurora A), 130 (Aurora B)Enzyme assay
HesperadinAurora B250In vitro kinase assay[4]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are representative protocols for key in vitro and cell-based assays to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced by a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.

Materials:

  • Purified recombinant Aurora B kinase

  • Kinase-specific substrate (e.g., Histone H3 peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compound (this compound) and known inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Microplate reader

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the Aurora B kinase, the substrate, and the test compound (this compound) at various concentrations in the kinase assay buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Termination and ADP Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent.

  • Luminescence Detection: After a further incubation period, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a microplate reader. The signal is correlated with kinase activity. Calculate the IC50 value for this compound by plotting the percentage of inhibition against the log concentration of the compound.

Cellular Assay for Aurora B Inhibition (Phospho-Histone H3 Assay)

This assay measures the phosphorylation of Histone H3 at Serine 10, a direct downstream target of Aurora B, in a cellular context.

Materials:

  • Cancer cell line (e.g., A549 lung cancer cells)

  • Cell culture medium and supplements

  • Test compound (this compound) and known inhibitors

  • Fixation and permeabilization buffers

  • Primary antibody against phospho-Histone H3 (Ser10)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • High-content imaging system or flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed the cancer cells in microplates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

  • Cell Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize them to allow antibody entry.

  • Immunostaining: Incubate the cells with the primary antibody against phospho-Histone H3 (Ser10), followed by incubation with the fluorescently labeled secondary antibody. Stain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system or analyze the cells by flow cytometry to quantify the fluorescence intensity of phospho-Histone H3.

  • Data Interpretation: A decrease in the fluorescence intensity indicates inhibition of Aurora B activity. Determine the concentration-dependent effect of this compound on Histone H3 phosphorylation.

Visualizing Pathways and Workflows

Aurora B Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving Aurora B kinase, highlighting its role in mitosis and the downstream phosphorylation of Histone H3.

AuroraB_Signaling cluster_mitosis Mitosis cluster_AuroraB Aurora B Regulation cluster_downstream Downstream Effects G2_M G2/M Transition Prophase Prophase G2_M->Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase AuroraB Aurora B Kinase Metaphase->AuroraB Activates Cytokinesis Cytokinesis Anaphase->Cytokinesis HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates Spindle_Checkpoint Spindle Assembly Checkpoint AuroraB->Spindle_Checkpoint INCENP INCENP INCENP->AuroraB forms CPC Survivin Survivin Survivin->AuroraB forms CPC Borealin Borealin Borealin->AuroraB forms CPC pHistoneH3 Phospho-Histone H3 (Ser10) Chromosome_Segregation Chromosome Segregation pHistoneH3->Chromosome_Segregation AglaineB This compound AglaineB->AuroraB Inhibits Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, Buffers) start->prepare_reagents serial_dilution Serial Dilution of this compound prepare_reagents->serial_dilution setup_reaction Set up Kinase Reaction (in 384-well plate) serial_dilution->setup_reaction add_atp Initiate Reaction with ATP setup_reaction->add_atp incubation Incubate at 30°C for 60 min add_atp->incubation stop_reaction Stop Reaction & Add ADP-Glo™ Reagent incubation->stop_reaction detect_signal Add Kinase Detection Reagent & Measure Luminescence stop_reaction->detect_signal analyze_data Data Analysis (Calculate % Inhibition) detect_signal->analyze_data determine_ic50 Determine IC50 Value analyze_data->determine_ic50 Cellular_Assay_Workflow start Start seed_cells Seed A549 Cells in Microplate start->seed_cells treat_cells Treat with this compound (various concentrations) seed_cells->treat_cells incubate_cells Incubate for 24 hours treat_cells->incubate_cells fix_perm Fix and Permeabilize Cells incubate_cells->fix_perm primary_ab Incubate with Primary Antibody (anti-phospho-Histone H3) fix_perm->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody & DAPI primary_ab->secondary_ab imaging Acquire Images (High-Content Imaging) secondary_ab->imaging quantify Quantify Fluorescence Intensity imaging->quantify analyze Analyze Cellular Inhibition quantify->analyze

References

Safety Operating Guide

Personal protective equipment for handling Aglaine B

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Aglaine B

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the SDS for Rocaglamide, a structurally related cyclopenta[b]benzofuran isolated from the Aglaia species, and general principles for handling potent cytotoxic compounds. Researchers should handle this compound with extreme caution and perform a full risk assessment before use. The information provided here is for guidance and is not a substitute for a substance-specific SDS.

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational procedures for safe handling and disposal to build trust and ensure laboratory safety.

Hazard Identification and Classification

Based on the Safety Data Sheet for the related compound Rocaglamide, this compound should be treated as a hazardous substance. The following table summarizes the GHS hazard classifications.[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract)3H335: May cause respiratory irritation

Signal Word: Warning[1]

Hazard Pictograms:

alt text

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent skin, eye, and respiratory exposure.

PPE TypeSpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Prevents direct skin contact. Double gloving provides additional protection in case of a tear or puncture in the outer glove.
Eye/Face Protection Safety glasses with side-shields or goggles, and a face shield.Protects against splashes, aerosols, and solid particles.
Skin and Body Protection A fully buttoned lab coat with elastic cuffs. Consider a disposable gown for procedures with a high risk of contamination.Minimizes skin exposure.
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood.Avoids inhalation of dust or aerosols.[1]
Safe Handling and Operational Plan

Engineering Controls:

  • All work involving solid this compound or concentrated solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • A designated area for handling this compound should be established to prevent cross-contamination.

  • An eyewash station and safety shower must be readily accessible.

Procedural Controls:

  • Avoid the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled.[1]

  • Wash hands thoroughly after handling, even if gloves were worn.[1]

  • Remove contaminated clothing immediately and wash it before reuse.[1]

First Aid Measures

Immediate action is critical in case of exposure.

Exposure RouteFirst Aid Protocol
If Swallowed Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1]
If on Skin Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]
If Inhaled Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Spill and Disposal Plan

Spill Response:

  • Evacuate non-essential personnel from the spill area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, cover the spill with an absorbent, inert material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.

  • Clean the spill area with a suitable decontaminating solution (e.g., soap and water, followed by 70% ethanol), and collect all cleaning materials as hazardous waste.

Disposal:

  • Dispose of all waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Visualized Workflows

The following diagrams illustrate the key decision-making and procedural workflows for safely handling this compound.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Designate_Area Designate Handling Area Risk_Assessment->Designate_Area Verify_Controls Verify Engineering Controls (Fume Hood, Eyewash) Designate_Area->Verify_Controls Don_PPE Don Appropriate PPE Verify_Controls->Don_PPE Retrieve_Chemical Retrieve this compound Don_PPE->Retrieve_Chemical Perform_Work Perform Work in Fume Hood Retrieve_Chemical->Perform_Work Store_Properly Store in a Tightly Closed Container Perform_Work->Store_Properly Clean_Area Decontaminate Work Area Store_Properly->Clean_Area Segregate_Waste Segregate Hazardous Waste Clean_Area->Segregate_Waste Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Dispose_Waste Dispose of Waste via EH&S Wash_Hands->Dispose_Waste PPE_Selection_Logic PPE Selection for this compound Start Handling this compound? Route_of_Exposure Potential Route of Exposure? Start->Route_of_Exposure Skin_Contact Skin Contact Route_of_Exposure->Skin_Contact Yes Eye_Contact Eye Contact Route_of_Exposure->Eye_Contact Yes Inhalation Inhalation Route_of_Exposure->Inhalation Yes Gloves_Coat Wear Double Nitrile Gloves & Lab Coat Skin_Contact->Gloves_Coat Goggles_Shield Wear Goggles & Face Shield Eye_Contact->Goggles_Shield Fume_Hood Work in a Chemical Fume Hood Inhalation->Fume_Hood

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.